pirarubicin
Description
Historical Context of Anthracycline Antibiotics in Research
The story of pirarubicin (B1684484) is rooted in the broader history of anthracycline antibiotics, a class of compounds that revolutionized cancer chemotherapy. Discovered in the 1960s from strains of Streptomyces peucetius, the first members of this family, daunorubicin (B1662515) and doxorubicin (B1662922), demonstrated potent antitumor activity. elsevier.esresearchgate.netwikipedia.org These compounds became mainstays in the treatment of a wide array of cancers, including leukemias, lymphomas, and various solid tumors. elsevier.esresearchgate.netwikipedia.org
The primary mechanism of action for anthracyclines involves the inhibition of topoisomerase II, an enzyme critical for DNA replication and repair. elsevier.esoncodaily.com By intercalating into the DNA double helix and stabilizing the topoisomerase II-DNA complex, these drugs prevent the re-ligation of DNA strands, leading to catastrophic DNA damage and ultimately, cell death. oncodaily.compatsnap.com Additionally, the generation of reactive oxygen species (ROS) through the redox cycling of their quinone moiety contributes to their cytotoxic effects. oncodaily.com
However, the clinical utility of early anthracyclines was hampered by significant side effects, most notably dose-dependent cardiotoxicity. elsevier.esfrontiersin.org This critical limitation spurred decades of research aimed at developing analogues with improved therapeutic indices—compounds that would retain or enhance antitumor efficacy while minimizing harmful effects on healthy tissues. This quest for "better" anthracyclines led to the synthesis of thousands of derivatives, including epirubicin (B1671505) and idarubicin, which found their way into widespread clinical use. wikipedia.org It is within this intensive research and development environment that this compound emerged.
Distinctive Research Focus of this compound within the Anthracycline Class
This compound, chemically known as 4'-O-tetrahydropyranyl doxorubicin (THP), was first synthesized in 1979 by Umezawa and colleagues. iiarjournals.org From its inception, research on this compound has been distinguished by several key areas of focus that set it apart from its predecessors. A primary driver of this research has been its potential for reduced cardiotoxicity compared to doxorubicin. iiarjournals.orgwikipedia.org
One of the most notable features of this compound is its increased lipophilicity, which allows for more rapid and higher intracellular uptake compared to doxorubicin. iiarjournals.orgmdpi.com This enhanced cellular penetration is thought to contribute to its potent antitumor activity, even in some doxorubicin-resistant cell lines. wikipedia.orgtoku-e.com
The mechanism of action of this compound largely mirrors that of other anthracyclines, primarily through topoisomerase II inhibition and DNA intercalation. patsnap.comwikipedia.orgtoku-e.comncats.io However, research has also delved into other aspects of its activity, such as the generation of hydrogen peroxide and its role in inducing apoptosis. iiarjournals.org Furthermore, studies have explored its ability to induce oxidative DNA damage, particularly in the presence of copper ions, suggesting a common mechanism for the antitumor effects of anthracyclines. nih.gov
| Feature | Doxorubicin | This compound | Research Significance |
| Year of Discovery/Synthesis | 1960s | 1979 iiarjournals.org | This compound is a second-generation, semi-synthetic anthracycline. |
| Key Structural Difference | Hydroxyl group at 4' position | Tetrahydropyranyl (THP) group at 4' position iiarjournals.org | The THP moiety increases lipophilicity. |
| Cellular Uptake | Slower | ~170 times faster than Doxorubicin in some tumor cells iiarjournals.org | Enhanced uptake may overcome some forms of drug resistance. |
| Primary Mechanism | Topoisomerase II inhibition, DNA intercalation elsevier.esoncodaily.com | Topoisomerase II inhibition, DNA intercalation patsnap.comwikipedia.orgtoku-e.comncats.io | Core mechanism is conserved within the anthracycline class. |
| Cardiotoxicity | Dose-limiting | Reported to be less cardiotoxic iiarjournals.orgwikipedia.org | A major focus of research to improve the therapeutic window. |
Current Trajectories and Challenges in this compound-Related Chemical Biology Research
The field of chemical biology continues to explore this compound with the goal of optimizing its therapeutic properties. mdpi.comnih.govresearchgate.net Current research trajectories are multifaceted, addressing both the fundamental mechanisms of the drug and innovative strategies to improve its clinical application.
A significant area of ongoing research is the development of novel drug delivery systems (DDS) for this compound. iiarjournals.org The aim is to enhance its tumor-targeting capabilities while further reducing systemic toxicity. mdpi.comresearchgate.net Strategies being investigated include conjugation to polymers like N-(2-hydroxypropyl)methacrylamide (HPMA) and human serum albumin (HSA). mdpi.comresearchgate.netresearchgate.netmdpi.com These nano-sized carriers can exploit the enhanced permeability and retention (EPR) effect, leading to higher drug concentrations at the tumor site. mdpi.comresearchgate.netnih.gov Some of these systems are designed with pH-sensitive linkers that release the active this compound preferentially in the acidic tumor microenvironment. mdpi.comresearchgate.netresearchgate.netmdpi.com
Another major research avenue is the exploration of this compound in combination therapies. The goal is to create synergistic effects that enhance antitumor activity and overcome drug resistance. Studies have investigated combining this compound with a variety of other agents, including traditional chemotherapeutics like 5-fluorouracil (B62378) and cyclophosphamide, as well as newer targeted therapies. nih.gov For instance, research has shown that combining this compound with agents that inhibit signaling pathways like AKT and ERK can sensitize cancer cells to its effects. frontiersin.org Furthermore, co-delivery of this compound with compounds that target cancer stem cells, such as salinomycin, is being explored as a strategy to prevent cancer relapse. researchgate.net
Despite these promising avenues, significant challenges remain. A key obstacle in anthracycline research, including for this compound, is the development of multidrug resistance (MDR). spandidos-publications.com This is often mediated by the overexpression of efflux pumps like P-glycoprotein (P-gp), which actively remove the drug from cancer cells. spandidos-publications.com While this compound has shown efficacy against some doxorubicin-resistant cell lines, overcoming MDR remains a critical research focus. toku-e.com Strategies to circumvent MDR include the co-administration of P-gp inhibitors and the design of delivery systems that bypass these efflux pumps. acs.org
Furthermore, while this compound is considered less cardiotoxic than doxorubicin, this side effect has not been completely eliminated and remains a concern. nih.gov Continued research into the precise molecular mechanisms of anthracycline-induced cardiotoxicity is crucial for the development of even safer derivatives and effective cardioprotective strategies.
Structure
3D Structure
Properties
Molecular Formula |
C32H37NO12 |
|---|---|
Molecular Weight |
627.6 g/mol |
IUPAC Name |
(9S)-7-[(2R,4S,5S,6S)-4-amino-6-methyl-5-[(2R)-oxan-2-yl]oxyoxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C32H37NO12/c1-14-31(45-21-8-3-4-9-42-21)17(33)10-22(43-14)44-19-12-32(40,20(35)13-34)11-16-24(19)30(39)26-25(28(16)37)27(36)15-6-5-7-18(41-2)23(15)29(26)38/h5-7,14,17,19,21-22,31,34,37,39-40H,3-4,8-13,33H2,1-2H3/t14-,17-,19?,21+,22-,31+,32-/m0/s1 |
InChI Key |
KMSKQZKKOZQFFG-YHKVCKOMSA-N |
SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)OC2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O[C@@H]6CCCCO6 |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)OC6CCCCO6 |
Synonyms |
4'-O-tetrahydropyranyladriamycin 4'-O-tetrahydropyranyldoxorubicin 4'-O-tetrapyranyldoxorubicin pirarubicin pirarubicin hydrochloride Théprubicine thepirubicin Theprubicin therarubicin THP-ADM THP-adriamycin THP-DOX THP-doxorubicin |
Origin of Product |
United States |
Chemical Synthesis and Derivatization Studies of Pirarubicin
Synthetic Pathways to Pirarubicin (B1684484)
The synthesis of this compound primarily relies on semi-synthetic methods starting from readily available precursors, as total synthesis of the complex anthracycline structure is exceptionally challenging.
The total synthesis of complex anthracyclines like doxorubicin (B1662922) is a formidable challenge in organic chemistry due to the molecule's multiple stereocenters, sensitive functional groups, and the difficulty of glycosylation. universiteitleiden.nl Consequently, this compound is not produced via total synthesis for therapeutic use. Research in this area has focused on the parent aglycones and sugars. For instance, significant efforts in the field, such as those by Danishefsky's group, have demonstrated the synthesis of anthracycline natural products and their aglycones, highlighting the complexity of constructing the tetracyclic ring system and attaching the sugar moieties. universiteitleiden.nl These multi-step synthetic routes, while academically significant, are not commercially viable for producing this compound or its precursors. The industrial production of doxorubicin itself relies on the fermentation of its precursor, daunorubicin (B1662515), followed by chemical modification. usp.br
This compound is a semi-synthetic derivative of doxorubicin. nih.govspandidos-publications.commdpi.com The key structural difference is the presence of a tetrahydropyranyl (THP) group at the 4'-hydroxyl position of the daunosamine (B1196630) sugar moiety. ontosight.aiiiarjournals.org This modification is achieved by reacting doxorubicin with dihydropyran.
The synthesis involves the acid-catalyzed reaction of the 4'-hydroxyl group of doxorubicin with dihydropyran, leading to the formation of a tetrahydropyranyl ether. This specific modification is intended to increase the lipophilicity of the molecule, which is believed to contribute to its more rapid cellular uptake compared to doxorubicin. nih.govmdpi.com The precursor, doxorubicin, is typically obtained from the fermentation of Streptomyces peucetius which produces its immediate precursor, daunorubicin. usp.brmdpi.com Doxorubicin is then prepared by a chemical bromination at the C-14 position of daunorubicin, followed by hydrolysis. usp.br
| Property | Doxorubicin (Precursor) | This compound (Product) |
| Chemical Formula | C₂₇H₂₉NO₁₁ | C₃₂H₃₇NO₁₂ |
| Molar Mass | 543.52 g/mol | 627.64 g/mol wikipedia.org |
| Key Structural Feature | Free hydroxyl group at the 4' position of the daunosamine sugar. | Tetrahydropyranyl (THP) ether at the 4' position of the daunosamine sugar. ontosight.ai |
| Synthesis Type | Fermentation product (daunorubicin) followed by semi-synthesis. usp.br | Semi-synthetic derivative of doxorubicin. patsnap.com |
Total Synthesis Methodologies
Regioselective Chemical Modifications of this compound
Further chemical modifications of the this compound structure, as with other anthracyclines, are explored to create analogues with improved pharmacological profiles. The primary sites for these modifications are the C-14 position of the side chain, the daunosamine sugar, and the aglycone core.
The C-14 position, bearing a primary hydroxyl group in the hydroxyacetyl side chain at C-9, is a crucial site for derivatization in anthracyclines. researchgate.net The presence of this hydroxyl group is what differentiates doxorubicin from its precursor daunorubicin. usp.br While this compound is defined by its sugar modification, the C-14 position remains a target for creating new analogues. Esterification or substitution at this position can significantly alter the drug's properties. For example, the synthesis of various ester derivatives of the parent compound, daunorubicin, has been achieved by reacting 14-bromodaunorubicin (B1228617) with the corresponding carboxylic acid salts. researchgate.net Such strategies could theoretically be applied to this compound to generate novel compounds, although specific examples of C-14 modified this compound are not extensively documented in the literature.
The sugar moiety is essential for the biological activity of anthracyclines, as it interacts within the minor groove of DNA and influences enzyme binding. researchgate.net this compound's defining feature is the 4'-O-tetrahydropyranyl group on the daunosamine sugar. researchgate.net
Beyond the 4'-OH position, the 3'-amino group is another critical site for chemical transformation that can significantly alter biological activity. nih.gov Research on doxorubicin has shown that modifying this amino group, for instance by converting it to formamidine (B1211174) derivatives, can yield compounds with potentially lower cardiotoxicity while maintaining high antiproliferative activity. nih.gov Another modification involves replacing the amino group with an azido (B1232118) (N₃) group, which has been shown in doxorubicin analogues to overcome certain types of drug resistance by altering interactions with efflux pumps like P-glycoprotein. usp.br These studies on the parent molecule highlight potential pathways for the further derivatization of this compound's sugar moiety to create third-generation analogues.
Modifications on the Sugar Moiety
Development of this compound Prodrugs for Enhanced Delivery Researchresearchgate.netnih.gov
The development of prodrugs represents a key strategy to enhance the therapeutic index of this compound by improving its delivery to tumor tissues while minimizing systemic exposure. Research has focused on creating this compound derivatives that are stable in systemic circulation and are activated to release the parent drug by specific conditions within the tumor microenvironment, such as low pH or hypoxia. These approaches often involve conjugating this compound to various carriers like polymers, proteins, or lipids, or assembling it into nanoparticle systems.
A primary goal of these strategies is to leverage the enhanced permeability and retention (EPR) effect, a phenomenon where macromolecular drugs (typically >40 kDa) preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage. mdpi.comresearchgate.net
Polymer-Pirarubicin Conjugates
One of the most explored areas in this compound prodrug research is its conjugation to water-soluble polymers. These conjugates are designed to be large enough to benefit from the EPR effect and often incorporate environmentally sensitive linkers to trigger drug release within the tumor.
N-(2-hydroxypropyl)methacrylamide (HPMA) Copolymer Conjugates: this compound has been conjugated to HPMA copolymers, creating a prodrug often denoted as P-THP. researchgate.netresearchgate.net The linkage is typically a pH-sensitive hydrazone bond, which is stable at the physiological pH of blood (7.4) but cleaves in the acidic environment of tumors (pH 6.5–6.9) to release active this compound. researchgate.netresearchgate.netnih.gov This targeted release mechanism aims to concentrate the cytotoxic agent at the tumor site. researchgate.net Research has shown that while the cellular uptake of P-THP is significantly lower than that of free this compound, the conjugate accumulates selectively in solid tumor tissue via the EPR effect. researchgate.netnih.gov Innovative synthesis methods, such as controlled reversible addition-fragmentation chain transfer (RAFT) polymerization, have been employed to create well-defined HPMA polymer carriers. nih.gov This control over the polymer's molecular weight and structure enhances its in vivo behavior, leading to prolonged blood circulation and improved tumor accumulation. nih.gov
Styrene (B11656) Maleic Acid (SMA) Copolymer Conjugates: Another approach involves the use of styrene maleic acid copolymers. A pH-responsive SMA-conjugated this compound containing a hydrazone bond (SMA-hyd-THP) has been synthesized. rsc.org This conjugate self-assembles into micelles in aqueous solutions. Studies have demonstrated that the release of free this compound from these micelles is highly dependent on pH, with significantly increased release rates at the acidic pH levels found in tumors compared to physiological pH. rsc.org For instance, at pH 7.4, only about 10% of the drug was released over 72 hours, whereas the release increased to 42% at pH 6.5 and 83% at pH 5.5. rsc.org The stability of the conjugate in serum further suggests its potential for targeted cancer therapy. rsc.org
Polylactic Acid-Based Block Copolymer Nanoparticles: this compound has also been co-loaded with another chemotherapeutic agent, gemcitabine, into nanoparticles made from a polylactic acid-based block copolymer. mdpi.com In this system, both drugs were chemically conjugated to the polymer via a pH-responsive "Schiff's base" linkage, designed for site-specific drug release in the tumor microenvironment. mdpi.com
Table 1: Characteristics of Polymer-Pirarubicin Prodrugs
| Prodrug System | Polymer Carrier | Linker Type | Particle/Molecular Size | Drug Loading | Key Finding | Reference |
|---|---|---|---|---|---|---|
| P-THP | HPMA Copolymer | Hydrazone (pH-sensitive) | 8.2 ± 1.7 nm | 8.6–10% (wt/wt) | Accumulates in tumors via EPR effect; pH-triggered drug release. | researchgate.net |
| SMA-hyd-THP | Styrene Maleic Acid Copolymer | Hydrazone (pH-sensitive) | 48.0 nm | 15% (wt/wt) | Forms micelles with significantly increased drug release at acidic pH. | rsc.org |
| Pira-Gem Co-loaded Nanoparticles | Polylactic Acid-based Block Copolymer | Schiff's Base (pH-sensitive) | Not Specified | Not Specified | Co-delivery system for synergistic therapy with pH-responsive release. | mdpi.com |
Albumin-Based this compound Prodrugs
Human serum albumin (HSA), a natural and biodegradable protein, has been utilized as a carrier for this compound to overcome the potential for non-biodegradable synthetic polymers to cause adverse effects. nih.govjst.go.jp
pH-Sensitive HSA-Pirarubicin Conjugates (HSA-THP): In this approach, this compound is conjugated to HSA through an acid-labile hydrazone bond. nih.govjst.go.jp The synthesis involves a multi-step process where HSA is first treated with 2-iminothiolane (B1205332) to introduce thiol groups. jst.go.jp Separately, a maleimide (B117702) hydrazone derivative of this compound (THP-EMCH) is synthesized. jst.go.jp Finally, the this compound derivative is conjugated to the thiolated HSA via a thiol-maleimide coupling reaction. nih.govjst.go.jp Studies on these HSA-THP conjugates confirmed that the release of free this compound was significantly more rapid at acidic pH compared to neutral pH. nih.gov This pH-dependent release profile is consistent with the goal of targeted drug liberation in the tumor microenvironment. nih.gov
Lipid-Based and Other Nanoparticle Prodrugs
Modifying this compound's lipophilicity or incorporating it into sophisticated nanoparticle systems are other promising avenues for developing effective prodrugs.
Fatty-Acid Modified this compound Nanosuspensions: To increase the hydrophobicity of this compound, it has been chemically modified with fatty acids, such as octanoic acid, dodecanoic acid, and palmitic acid. acs.org The resulting fatty-acid-modified this compound (FA-THP) can then be formulated into nanosuspensions using an antisolvent precipitation technique, with albumin used as a stabilizer. acs.org Research found that palmitic acid-THP (pal-THP) formed nanoparticles of an optimal size (100–125 nm) for tumor delivery. acs.org These nanoparticles are designed to disintegrate upon interaction with cell membranes, releasing pal-THP, which is subsequently converted to free this compound within the acidic compartments of cancer cells. acs.org
Hypoxia-Responsive Golgi-Targeted Prodrugs: A highly innovative strategy involves a carrier-free nanoparticle system designed to target a specific organelle within cancer cells. nih.govacs.org In one study, a prodrug (named INR) was created by linking indomethacin (B1671933) (a Golgi-targeting moiety) with retinoic acid (a Golgi-disrupting agent) through a hypoxia-responsive nitroaromatic linker. nih.govacs.org This prodrug was then assembled with this compound to form nanoparticles (PNP). The system is designed to release the active drugs in the hypoxic tumor microenvironment, with the indomethacin component directing the payload to the Golgi apparatus, an organelle involved in protein modification and secretion that is crucial for tumor metastasis. nih.govacs.org
Human Serum Albumin Nanoparticles for Co-delivery: Beyond covalent conjugation, HSA has also been used to formulate nanoparticles for the co-delivery of this compound and paclitaxel (B517696) (Co-AN). These nanoparticles, prepared with a narrow size distribution, demonstrated high loading efficiency for both drugs and exhibited a sustained release profile. This approach aims to deliver a synergistic combination of drugs to the tumor site.
Table 2: Characteristics of Albumin, Lipid-Based, and Nanoparticle this compound Prodrugs
| Prodrug System | Carrier/Platform | Targeting/Release Mechanism | Particle Size | Drug Loading/Efficiency | Key Finding | Reference |
|---|---|---|---|---|---|---|
| HSA-THP | Human Serum Albumin (HSA) | pH-sensitive (hydrazone bond) | Not Specified | Two variants synthesized (HSA-THP2, HSA-THP4) | Biodegradable carrier with faster drug release in acidic conditions. | nih.govjst.go.jp |
| pal-THP | Fatty-Acid Nanosuspension | Increased hydrophobicity; pH-sensitive release post-nanoparticle disintegration | 100–125 nm | Not Specified | Albumin-stabilized nanoparticles of hydrophobically modified this compound. | acs.org |
| PNP | Carrier-Free Nanoparticle (INR + this compound) | Hypoxia-responsive linker; Golgi apparatus targeting | Not Specified | Not Specified | Targets a specific cell organelle (Golgi) to combat metastasis. | nih.govacs.org |
| Co-AN | Human Serum Albumin Nanoparticles | EPR effect; sustained release | 156.9 ± 3.2 nm | THP: 87.91 ± 2.85% PTX: 80.20 ± 2.21% | Co-delivery of this compound and paclitaxel with high loading efficiency. |
Molecular and Cellular Mechanisms of Pirarubicin Action in Preclinical Models
DNA Intercalation and Topoisomerase Inhibition Research
A cornerstone of pirarubicin's cytotoxic activity is its ability to interfere with DNA structure and function. This interference is achieved through several coordinated mechanisms, including inserting itself into the DNA structure, inhibiting key enzymes involved in DNA topology, and disrupting the DNA replication machinery. iiarjournals.orgwikipedia.org
This compound (B1684484), like other anthracyclines, intercalates into DNA, meaning it inserts its planar ring system between the base pairs of the DNA double helix. wikipedia.orgresearchgate.net This physical insertion distorts the helical structure, which can interfere with DNA replication and transcription. Molecular dynamics simulations have been employed to understand the specifics of this binding. dntb.gov.uaresearchgate.netresearchgate.netnih.govplos.org These computational studies help visualize and quantify the interactions between this compound and DNA at an atomic level, revealing the forces and conformational changes involved in the stable binding of the drug to the DNA molecule. This intercalation is a crucial first step in a cascade of events that ultimately leads to cell death. researchgate.net
Beyond simple intercalation, this compound is a potent inhibitor of topoisomerase IIα. iiarjournals.orgwikipedia.org This enzyme is critical for managing the topological state of DNA during replication, transcription, and recombination by creating transient double-strand breaks to allow DNA strands to pass through each other. This compound acts as a "poison" to this enzyme by stabilizing the covalent complex formed between topoisomerase IIα and DNA. patsnap.com This stabilized complex, often referred to as the cleavable complex, prevents the re-ligation of the DNA strands, leading to the accumulation of permanent double-strand breaks. iiarjournals.orgresearchgate.net These breaks are highly toxic to the cell and are a major trigger for apoptosis. researchgate.net
The structural distortions and strand breaks caused by this compound's interaction with DNA and topoisomerase IIα have a direct impact on the DNA polymerase complex. toku-e.com DNA polymerases are the enzymes responsible for synthesizing new DNA strands during replication. mdpi.comnih.gov The presence of this compound-DNA adducts and DNA breaks stalls the progression of the replication fork, thereby inhibiting DNA synthesis. iiarjournals.orgwikipedia.orgtoku-e.com This inhibition of DNA replication is a key component of this compound's antiproliferative effects.
Impact on DNA Polymerase Complex and DNA Synthesis [1, 3]
Reactive Oxygen Species Generation and Oxidative Stress Pathways
In addition to its direct interactions with DNA, this compound's anticancer activity is significantly mediated by its ability to generate reactive oxygen species (ROS). iiarjournals.orgpatsnap.com This leads to a state of oxidative stress within the cancer cell, causing widespread damage to cellular components, including DNA, proteins, and lipids. iiarjournals.org
The quinone moiety in the this compound structure can undergo redox cycling. patsnap.com This process involves the enzymatic reduction of the quinone to a semiquinone radical, which can then react with molecular oxygen to produce the superoxide (B77818) anion (O₂⁻). This superoxide anion can be further converted, either spontaneously or through enzymatic action, into hydrogen peroxide (H₂O₂). iiarjournals.orgnih.gov Studies have shown that this compound induces the production of H₂O₂ in cancer cells, and this generation of H₂O₂ is a critical step in the induction of apoptosis. iiarjournals.orgiiarjournals.orgnih.gov The accumulation of these ROS contributes to oxidative DNA damage, further potentiating the cytotoxic effects initiated by DNA intercalation and topoisomerase II inhibition. nih.govresearchgate.net The interplay between these different mechanisms underscores the complex and potent anticancer properties of this compound.
Lipid Peroxidation and Protein Oxidation Induction
The cytotoxic activity of this compound, like other anthracyclines, is closely linked to its ability to induce oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. This surge in ROS can lead to widespread damage to cellular macromolecules, including lipids and proteins.
Generated ROS, such as the superoxide anion and hydrogen peroxide, can initiate a chain reaction known as lipid peroxidation. frontiersin.org In this process, ROS attacks polyunsaturated fatty acids in cellular membranes, leading to the formation of lipid hydroperoxides. These molecules are unstable and can decompose to form a variety of cytotoxic byproducts, including malondialdehyde (MDA). frontiersin.orgscielo.br Elevated levels of MDA are often used as an indicator of lipid peroxidation and have been observed in preclinical models of this compound-induced cardiotoxicity. frontiersin.orgnih.gov This oxidative degradation of lipids disrupts the integrity and function of cellular and organellar membranes, including the mitochondrial and plasma membranes, contributing to cellular dysfunction and death. frontiersin.org
Modulation of Cellular Antioxidant Systems
In response to the oxidative onslaught initiated by this compound, cancer cells activate their endogenous antioxidant defense systems to mitigate damage and promote survival. These systems include both enzymatic and non-enzymatic components. Key antioxidant enzymes that are modulated by this compound-induced stress include superoxide dismutase (SOD), catalase, and glutathione (B108866) peroxidase (GPX). frontiersin.orgfrontiersin.orgnih.gov SOD is responsible for converting superoxide radicals into hydrogen peroxide, which is then neutralized to water by catalase or GPX. frontiersin.org
Research indicates that this compound treatment can lead to a decrease in the levels of crucial antioxidant enzymes. For example, in models of this compound-induced cardiotoxicity, a reduction in SOD and glutathione (GSH) levels has been observed, alongside an increase in the lipid peroxidation marker MDA. frontiersin.orgnih.gov This depletion of the cellular antioxidant capacity exacerbates the state of oxidative stress.
The cellular response to oxidative stress is largely coordinated by the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). nih.govfrontiersin.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm. frontiersin.org However, upon exposure to oxidative stimuli, Nrf2 is released and translocates to the nucleus, where it activates the transcription of a wide array of antioxidant and cytoprotective genes. frontiersin.orgnih.gov Studies have investigated the role of the Nrf2 signaling pathway in the context of this compound-induced toxicity. For instance, interventions that activate the Nrf2 pathway have been shown to upregulate the expression of downstream targets like GPX4, thereby attenuating this compound-induced ferroptosis and apoptosis in myocardial cells. nih.gov This highlights the critical role of the cellular antioxidant system in determining the cellular fate following this compound exposure.
Copper(II)-Mediated Oxidative DNA Damage
One of the significant mechanisms underlying the anticancer action of anthracyclines, including this compound, involves oxidative damage to DNA, a process that can be potently mediated by metal ions, particularly copper. iiarjournals.orgnih.gov Research has demonstrated that this compound induces significant DNA damage in the presence of divalent copper ions (Cu(II)). iiarjournals.orgnih.govresearchgate.net
The proposed mechanism for this action is as follows:
this compound interacts with Cu(II), leading to a one-electron oxidation of the anthracycline's hydroquinone (B1673460) moiety to a semiquinone radical. In this process, Cu(II) is reduced to the cuprous ion (Cu(I)). iiarjournals.org
This newly formed Cu(I) can then react with molecular oxygen (O₂) to generate the superoxide radical (O₂⁻). iiarjournals.orgnih.gov
The superoxide radical is subsequently converted to hydrogen peroxide (H₂O₂). iiarjournals.orgnih.gov
Crucially, Cu(I) can bind to DNA. This DNA-bound Cu(I) then interacts with the locally generated H₂O₂, forming a DNA–copper-hydroperoxo complex. This complex is highly reactive and can lead to the formation of hydroxyl radicals (•OH) in immediate proximity to the DNA backbone. iiarjournals.org
These site-specific radicals then induce DNA lesions, including strand breaks, ultimately contributing to the drug's cytotoxic effect. iiarjournals.orgresearchgate.net
Experiments using pBR322 plasmid DNA have confirmed that this compound causes DNA damage in the presence of Cu(II). iiarjournals.orgnih.gov Furthermore, the production of superoxide radicals from the this compound and Cu(II) mixture has been detected using cytochrome c reduction assays. iiarjournals.orgnih.gov This copper-mediated oxidative DNA damage is considered a common and important mechanism for the antitumor activity of various anthracyclines. iiarjournals.org
| Experimental System | Key Observation | Proposed Mechanism | Reference |
|---|---|---|---|
| pBR322 Plasmid DNA | This compound induces DNA damage only in the presence of Cu(II). | Generation of reactive oxygen species (from H₂O₂ and Cu(I)) causes DNA cleavage. | iiarjournals.orgnih.gov |
| Cytochrome c Reduction Assay | This compound in the presence of Cu(II) leads to the production of superoxide radicals (O₂⁻). | This compound reduces Cu(II) to Cu(I), which reacts with O₂ to form O₂⁻. | iiarjournals.orgnih.gov |
| Scavenger Experiments | DNA damage is inhibited by catalase but not by typical hydroxyl radical scavengers. | Suggests the involvement of H₂O₂ and a site-specific reactive species (DNA-Cu(I)OOH complex) rather than freely diffusing •OH. | iiarjournals.org |
Apoptosis Induction Mechanisms
Mitochondrial Pathway of Apoptosis (Intrinsic Pathway)
The intrinsic, or mitochondrial, pathway of apoptosis plays a central role in this compound-induced cell death. patsnap.comresearchgate.net This pathway is triggered by intracellular stress signals, such as the extensive DNA damage and oxidative stress caused by this compound. iiarjournals.orgiiarjournals.org The mitochondria act as a crucial control point, integrating these death signals and committing the cell to apoptosis. frontiersin.orgfrontiersin.org The process is heavily regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). This compound treatment has been shown to alter the balance of these proteins, favoring the pro-apoptotic members, which leads to the permeabilization of the outer mitochondrial membrane. frontiersin.orgfrontiersin.orgnih.gov
A hallmark of the intrinsic apoptotic pathway and a key event in this compound's mechanism of action is the disruption of the mitochondrial membrane potential (ΔΨm). iiarjournals.orgiiarjournals.orgspandidos-publications.com The ΔΨm is an electrochemical gradient across the inner mitochondrial membrane that is essential for ATP production. Following exposure to this compound, a significant decrease in ΔΨm is observed in cancer cells. iiarjournals.orgnih.govresearchgate.net This collapse of the membrane potential is often considered an early and irreversible step in the apoptotic process. frontiersin.org It is caused by the opening of the mitochondrial permeability transition pore (mPTP), a large, non-specific channel in the mitochondrial membrane. frontiersin.orgnih.gov The opening of the mPTP is triggered by factors such as high levels of ROS and Ca²⁺ overload, both of which are consequences of this compound-induced cellular stress. frontiersin.org The loss of ΔΨm not only cripples the cell's energy production but also directly leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space. iiarjournals.orgiiarjournals.org
The disruption of the mitochondrial outer membrane integrity results in the release of several pro-apoptotic proteins into the cytoplasm, with cytochrome c being the most critical initiator. frontiersin.orgiiarjournals.orgiiarjournals.org Under normal physiological conditions, cytochrome c is a vital component of the electron transport chain within the mitochondria. However, upon its release into the cytosol, it assumes a new, lethal role. berkeley.eduresearchgate.net
In the cytoplasm, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1). berkeley.edu This binding, in the presence of dATP/ATP, triggers a conformational change in Apaf-1, allowing it to oligomerize and form a large protein complex known as the apoptosome. berkeley.eduscienceopen.com The apoptosome then recruits and activates an initiator caspase, procaspase-9. frontiersin.orgnih.govberkeley.edu Activated caspase-9 subsequently cleaves and activates effector caspases, most notably caspase-3 and caspase-7. frontiersin.orgiiarjournals.orgiiarjournals.org These effector caspases are the ultimate executioners of apoptosis, responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, such as DNA fragmentation and membrane blebbing. iiarjournals.orgiiarjournals.org Studies have consistently demonstrated that this compound treatment leads to the release of cytochrome c, followed by the activation of caspase-9 and caspase-3. frontiersin.orgfrontiersin.orgnih.gov
| Cell Line | Observation | Significance | Reference |
|---|---|---|---|
| HL-60 (Human promyelocytic leukemia) | Decreased mitochondrial membrane potential (ΔΨm) and increased caspase-3/7 activity after treatment. | Confirms this compound induces apoptosis via the mitochondrial pathway. | iiarjournals.orgnih.gov |
| HP100 (H₂O₂-resistant HL-60) | Delayed and suppressed apoptosis, ΔΨm decrease, and caspase-3/7 activity compared to HL-60. | Demonstrates the critical role of H₂O₂ generation in initiating mitochondrial dysfunction. | iiarjournals.orgnih.gov |
| K562 / K562/Dox (Leukemia cells) | Decreased mitochondrial activity and ΔΨm. | Shows disruption of mitochondrial function in both sensitive and resistant cells. | spandidos-publications.com |
| Rat Cardiomyocytes / H9c2 | Increased Bax/Bcl-2 ratio, cytochrome c release, and activation of caspase-9 and caspase-3. | Elucidates the cardiotoxic mechanism via the intrinsic apoptotic pathway. | frontiersin.orgfrontiersin.orgnih.gov |
Bcl-2 Family Protein Modulation
This compound has been shown to modulate the expression of key proteins within the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. In preclinical studies using human osteosarcoma MG-63 cells, treatment with this compound resulted in a significant downregulation of the anti-apoptotic protein Bcl-2. mdpi.combohrium.com Concurrently, the expression of the pro-apoptotic protein Bax was increased. mdpi.com This shift in the Bcl-2/Bax ratio is a critical event that favors the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and subsequent activation of the caspase cascade. The apoptosis induced by this compound in these models was found to be dependent on this Bcl-2/Bax modulation, highlighting its importance in the drug's mechanism of action. mdpi.com
Death Receptor Pathway (Extrinsic Pathway) Involvement
The involvement of the extrinsic or death receptor pathway in this compound-induced apoptosis appears to be minimal or cell-type specific, according to preclinical findings. In studies using human promyelocytic leukemia HL60 cells and their multidrug-resistant counterparts, this compound did not cause any significant alterations in the expression of the Fas receptor (CD95) on the cell surface. mdpi.comcolab.ws This suggests that the Fas/FasL signaling pathway, a primary initiator of the extrinsic apoptotic cascade, does not mediate the apoptotic effects of this compound in these hematological cancer cells. mdpi.comcolab.ws Further research in a rat model of cardiomyopathy also showed that while the related drug doxorubicin (B1662922) caused an overexpression of Fas antigen in the heart, this compound did not induce a similar change, with Fas expression remaining comparable to that of the control group. mdpi.comgoogle.comnih.gov These results collectively indicate that this compound's primary apoptotic mechanism likely bypasses direct activation of the Fas death receptor pathway.
Endoplasmic Reticulum Stress Response
Evidence from preclinical models suggests that the endoplasmic reticulum (ER) stress response is involved in the cellular reaction to this compound, particularly in the context of drug resistance. A key player in this response is the 78-kDa glucose-regulated protein (GRP78), also known as BiP, which is a master regulator of the unfolded protein response (UPR). researchgate.netspandidos-publications.com The UPR is controlled by three main ER-resident sensors: PERK, IRE1, and ATF6, which are normally kept inactive by GRP78. biomolther.orgnih.govnih.gov
In studies on triple-negative breast cancer (TNBC), this compound-resistant cells (MDA-MB-231R) were found to have significantly higher expression levels of GRP78 compared to their this compound-sensitive counterparts. researchgate.netspandidos-publications.com This upregulation of GRP78 is a known cellular defense mechanism that protects cells from stress-induced apoptosis. researchgate.net Crucially, when GRP78 expression was reduced in these resistant cells, their sensitivity to this compound was restored. researchgate.netspandidos-publications.com This indicates that GRP78 plays a critical role in mediating this compound resistance. The mechanism may involve the GRP78-mediated activation of pro-survival signaling pathways, such as the PI3K/Akt/mTOR pathway, which counteracts the drug's cytotoxic effects. researchgate.net While these findings strongly implicate ER stress in the cellular response to this compound, further research is needed to delineate the specific activation status of the individual PERK, IRE1, and ATF6 branches following this compound treatment.
Autophagy Modulation by this compound
Induction and Inhibition of Autophagy Flux
This compound has been consistently shown to induce autophagy in various cancer cell lines. This process, characterized by the formation of autophagosomes and the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, membrane-bound form (LC3-II), acts as a cytoprotective mechanism against the drug's effects. researchgate.netnih.govfrontiersin.org In cervical cancer, bladder cancer, and hepatocellular carcinoma cells, this compound treatment leads to a notable increase in autophagic flux. bohrium.comnih.govresearchgate.netresearchgate.net
However, this induced autophagy often serves a pro-survival role, allowing cancer cells to withstand the stress induced by the chemotherapeutic agent, thereby limiting its efficacy. spandidos-publications.comnih.govmdpi.com Studies have demonstrated that inhibiting this protective autophagic response can significantly enhance this compound's anticancer effects. The use of autophagy inhibitors such as chloroquine (B1663885) (CQ), bafilomycin A1 (Baf A1), or 3-methyladenine (B1666300) (3-MA) in combination with this compound leads to increased cytotoxicity and proliferation inhibition in cancer cells. spandidos-publications.combiomolther.orgnih.govnih.gov For example, in cervical cancer cells, this compound-induced autophagy was found to be mediated through the upregulation of Autophagy Related 4B Cysteine Peptidase (ATG4B); targeting this protein repressed the protective autophagy and increased cell death. researchgate.net These findings establish that this compound is a potent inducer of autophagy and that the inhibition of this process is a viable strategy to overcome chemoresistance.
| Cancer Type | Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Cervical Cancer | HeLa, SiHa | This compound induces cytoprotective autophagy. Inhibition of autophagy with CQ, Baf A1, or by targeting ATG4B enhances this compound-induced cell death and apoptosis. | biomolther.orgresearchgate.netnih.gov |
| Bladder Cancer | T24, 5637 | This compound induces a cytoprotective autophagy response via the mTOR signaling pathway. Inhibition with 3-MA or HCQ increases apoptosis. | spandidos-publications.comnih.govmdpi.com |
| Hepatocellular Carcinoma (HCC) | Not specified | Overexpression of lncRNA HULC induces autophagy, leading to reduced chemosensitivity to this compound. Silencing HULC sensitizes cells to the drug. | researchgate.netplos.org |
| Rabbit Conjunctiva | Rabbit Conjunctival Fibroblasts (RCF) | This compound induced autophagic cell death, contributing to its anti-fibrotic action. | plos.org |
Crosstalk between Apoptosis and Autophagy Pathways
A significant crosstalk exists between the apoptotic and autophagic pathways following this compound treatment in cancer cells. The relationship is largely antagonistic, where the induction of autophagy serves to protect the cells from undergoing apoptosis. Preclinical evidence strongly supports that blocking this compound-induced autophagy shunts the cellular response towards apoptosis. nih.govresearchgate.net
In cervical cancer cells, co-treatment with the autophagy inhibitor chloroquine and this compound resulted in a significant increase in apoptosis, as evidenced by enhanced cleavage of poly (ADP-ribose) polymerase (PARP), a key substrate of executioner caspases. biomolther.orgnih.gov Similarly, in bladder cancer cells, inhibition of the this compound-induced autophagic response led to a marked increase in apoptotic cell death. spandidos-publications.comnih.govmdpi.com This interplay suggests that cancer cells activate autophagy as an adaptive survival strategy to counteract the pro-apoptotic stimuli initiated by this compound. Therefore, the balance between these two pathways is a critical determinant of cell fate. Targeting the molecular switches that regulate this balance, such as the Bcl-2/Beclin-1 complex, could be a key therapeutic strategy, as inhibiting the pro-survival autophagic arm of the response effectively sensitizes cancer cells to this compound-induced apoptosis.
Impact on Cell Cycle Progression
This compound exerts a significant impact on cell cycle progression, predominantly by inducing a robust arrest at the G2/M phase in a variety of cancer cell lines. researchgate.net This arrest prevents damaged cells from entering mitosis, ultimately contributing to the drug's cytotoxic effects. This effect has been observed in multidrug-resistant (MDR) osteosarcoma cells (MG63/DOX), human leukemia cells (HL60), and human colon cancer xenografts. mdpi.comcolab.wsresearchgate.net The G2/M arrest is typically dependent on both the concentration of this compound and the duration of treatment. researchgate.net
The molecular mechanism underlying this cell cycle checkpoint activation has been investigated in detail. In MDR osteosarcoma cells, this compound treatment leads to a downregulation of cyclin B1 expression. researchgate.net It also alters the phosphorylation status of the cyclin-dependent kinase Cdc2 (also known as CDK1), which is critical for entry into mitosis. Specifically, this compound increases the inhibitory phosphorylation of Cdc2 at Thr14/Tyr15 and the phosphorylation of the inhibitory kinase Cdc25C at Ser216, while decreasing the activating phosphorylation of Cdc2 at Thr161. researchgate.net This cascade of events leads to a decrease in the activity of the Cdc2-cyclin B1 complex, which is the master regulator of the G2/M transition, thereby causing cells to accumulate at this checkpoint. researchgate.net In some contexts, such as in MG-63 osteosarcoma cells, this compound has also been reported to cause a G0/G1 phase arrest. mdpi.com
| Cancer Type | Cell Line / Model | Observed Effect | Key Molecular Changes | Reference(s) |
|---|---|---|---|---|
| Osteosarcoma (MDR) | MG63/DOX | G2/M phase arrest (time- and concentration-dependent) | Downregulation of Cyclin B1; Increased p-Cdc2 (Thr14/Tyr15) & p-Cdc25C (Ser216); Decreased p-Cdc2 (Thr161) | researchgate.net |
| Leukemia | HL60, HL60/VINC, HL60/DOX | G2/M phase arrest | Reduction in G1 phase population, followed by G2/M block and emergence of sub-G1 (apoptotic) population | mdpi.comcolab.ws |
| Osteosarcoma | MG-63 | G0/G1 phase arrest | Suppression of Cyclin D1 and Cyclin E | mdpi.com |
| Colon Cancer | RPMI 4788 (xenograft) | Accumulation of cells in G2 phase | Decreased S and M phase cells (BrdU and mitotic index) | |
| Breast Cancer | 4T1 | G2/M phase arrest | Increased apoptosis and G2/M arrest compared to single drug formulation |
Specific Cell Cycle Phase Arrest Induction (e.g., G0/G1)
In preclinical models, this compound has been shown to inhibit the proliferation of various cancer cells by inducing cell cycle arrest. Studies on rabbit conjunctival fibroblasts (RCF) demonstrated that this compound treatment leads to cell cycle arrest at the G0/G1 phase. nih.gov This G0/G1 arrest is a key mechanism contributing to its anti-fibrotic potential. nih.gov
Further research in hepatocellular carcinoma (HCC) cells reveals a more complex regulation of the cell cycle. While this compound alone can cause a significant G2/M arrest, its combination with a Receptor-interacting protein kinase 1 (RIPK1) inhibitor, necrostatin-1, shifts the cell cycle distribution. medsci.org In this combination setting, the percentage of cells in the G0/G1 phase increases, while the percentage in the G2/M phase decreases. medsci.org This finding suggests that the cellular context and co-treatments can modulate the specific phase of cell cycle arrest induced by this compound. The synergism between this compound and RIPK1 inhibition induces cell cycle arrest at both the G0/G1 and G2/M phases, while restricting the S phase. medsci.org This induction of G0/G1 arrest appears to play a role in overcoming resistance to this compound. medsci.org
| Cell Line | Treatment | Observed Effect on Cell Cycle | Source |
|---|---|---|---|
| Rabbit Conjunctival Fibroblasts (RCF) | This compound | Arrest at G0/G1 phase | nih.gov |
| Hepatocellular Carcinoma (HCC) Cells | This compound | Induces G2/M arrest | medsci.org |
| Hepatocellular Carcinoma (HCC) Cells | This compound + Necrostatin-1 (RIPK1 inhibitor) | Increased percentage of cells in G0/G1 phase; decreased G2/M phase | medsci.org |
Cyclin and Cyclin-Dependent Kinase Regulation
The progression of the cell cycle is tightly controlled by the sequential activation of cyclin-dependent kinases (CDKs), which are themselves regulated by binding to specific cyclins and by cyclin-dependent kinase inhibitors (CKIs). mdpi.comnih.gov The G1/S transition, a critical checkpoint, is governed by G1 cyclins (Cyclin D) and G1/S cyclins (Cyclin E) binding to their respective CDKs (CDK4, CDK6, CDK2).
The induction of G0/G1 phase arrest by this compound is linked to the modulation of these key regulatory proteins. For instance, G0/G1 arrest is often associated with the decreased expression of Cyclin D1 and CDK4, and an increased expression of CKIs like p21 and p27. biomolther.org In studies involving this compound, particularly when its efficacy is enhanced by RIPK1 inhibition in hepatocellular carcinoma cells, a significant increase in the CKI p21 is observed. nih.govnih.gov This upregulation of p21 is a crucial event that accompanies the G0/G1 phase cell cycle arrest and subsequent anti-proliferative effects seen with the combination treatment. medsci.orgnih.gov The RIPK1-AKT-P21-dependent pathway has been identified as a key player in mediating this effect and overcoming this compound resistance. nih.govnih.gov
Modulation of Cellular Signaling Pathways
This compound's mechanism of action involves the intricate modulation of several key cellular signaling pathways that govern cell survival, proliferation, and death.
PI3K/Akt/mTOR Pathway Regulation and Crosstalk
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival and proliferation and is often hyperactivated in cancer. nih.gov Mechanisms for its activation include the loss of the tumor suppressor PTEN, or mutations in PI3K or Akt. nih.gov
Preclinical research demonstrates that this compound's activity is intertwined with the PI3K/Akt/mTOR pathway. In models of hepatocellular carcinoma, the combination of this compound with a RIPK1 inhibitor significantly decreased the levels of phosphorylated Akt (pAkt). medsci.orgnih.gov This inhibition of Akt phosphorylation is a key component of the synergistic anti-tumor effect observed. nih.gov The study identified a RIPK1-AKT-P21-dependent pathway, where RIPK1 inhibition enhances this compound's effect by downregulating pAkt and upregulating p21. nih.govnih.gov
Furthermore, the activation of this pathway is implicated in resistance to this compound. In triple-negative breast cancer (TNBC), resistance to this compound may involve the miR-495-3p/GRP78/Akt axis, which influences the p-AKT/mTOR signaling pathway. researchgate.net Downregulating GRP78 was found to reverse this compound resistance in TNBC cells, a process that involves the p-AKT/mTOR pathway. researchgate.net These findings highlight the PI3K/Akt/mTOR pathway as a significant mediator of both response and resistance to this compound.
MAPK (ERK1/2, JNK) Signaling Pathway Regulation
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes the key components Extracellular signal-Regulated Kinase (ERK1/2), c-Jun N-terminal Kinase (JNK), and p38, plays a pivotal role in regulating cellular processes like proliferation, differentiation, stress responses, and apoptosis. researchgate.netfrontiersin.org The ERK pathway is often associated with cell proliferation and survival, while the JNK and p38 pathways are typically activated by cellular stress and can lead to apoptosis. frontiersin.orgimrpress.com
The interaction between this compound and the MAPK pathway has been noted in preclinical studies. Research on K562/ADM cells has investigated the regulation of the MAPK signaling pathway, including JNK, p-p38, and p-ERK1/2, in response to treatment with this compound in combination with cytarabine. bvsalud.org While these findings suggest an involvement of the MAPK pathway in the cellular response to this compound, the precise mechanisms and the specific regulatory effects of this compound as a single agent on ERK1/2 and JNK signaling require further detailed investigation.
NF-κB Pathway Inhibition
The Nuclear Factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and free radicals. In cancer, NF-κB is often constitutively active and promotes cell proliferation, survival, and inflammation. mdpi.com
The activity of this compound can be significantly influenced by the modulation of the NF-κB pathway. Studies have shown that the efficacy of this compound can be enhanced by co-administration with agents that inhibit NF-κB. For example, curcumin, a natural compound known to suppress NF-κB activity, when delivered in a nano-formulation alongside nano-pirarubicin, enhances the cytotoxicity of this compound. researchgate.net This enhancement is achieved by suppressing p65, a key subunit of the NF-κB complex. researchgate.net
Additionally, this compound treatment itself can induce inflammatory responses that involve NF-κB. In a study on this compound-related liver inflammation, the compound Scutellarein was found to inhibit the activation of NF-κB through the PTEN/AKT signaling pathway, thereby reducing inflammation. nih.gov This suggests that while this compound is an effective chemotherapeutic, its effects can be modulated by targeting associated signaling pathways like NF-κB to potentially improve therapeutic outcomes.
RIPK1 Pathway Involvement
Receptor-interacting serine/threonine protein kinase 1 (RIPK1) is a critical regulator of cell death and inflammation, playing a key role in necroptosis, a form of programmed necrosis. frontiersin.org RIPK1 can act as a scaffold protein to promote cell survival or as a kinase to drive cell death, making it a pivotal molecule in cellular fate decisions. frontiersin.org
The RIPK1 pathway is significantly involved in the cellular response to this compound, particularly in the context of chemoresistance in hepatocellular carcinoma (HCC). nih.govnih.gov Research has demonstrated that RIPK1 may contribute to this compound resistance. medsci.orgnih.gov The inhibition of RIPK1, either through specific siRNAs or with the chemical inhibitor necrostatin-1, was found to enhance the sensitivity of HCC cells to this compound and potentiate its anti-tumor effects both in vitro and in vivo. nih.gov
This synergistic effect is mediated through a RIPK1-AKT-P21-dependent pathway. nih.govnih.govresearchgate.net Inhibiting RIPK1 in this compound-treated HCC cells leads to a significant decrease in the phosphorylation of Akt (pAkt) and an increase in the cell cycle inhibitor p21. medsci.orgnih.gov This molecular shift results in G0/G1 phase cell cycle arrest and enhanced anti-proliferative activity, ultimately overcoming drug resistance. medsci.orgnih.gov These findings establish RIPK1 as a promising therapeutic target to improve the efficacy of this compound-based chemotherapy. nih.gov
| Signaling Pathway | Key Protein(s) Modulated by this compound/Co-treatment | Observed Effect in Preclinical Models | Source |
|---|---|---|---|
| PI3K/Akt/mTOR | pAkt | Decreased phosphorylation when combined with RIPK1 inhibitor. | medsci.orgnih.gov |
| NF-κB | p65 (NF-κB subunit) | Suppressed by co-administration with curcumin, enhancing this compound efficacy. | researchgate.net |
| RIPK1 | RIPK1 | Inhibition enhances this compound's cytotoxic efficacy and overcomes resistance. | nih.govnih.gov |
| Cell Cycle Regulation | p21 | Increased expression following RIPK1 inhibition in this compound-treated cells. | medsci.orgnih.govnih.gov |
Epigenetic Modifications Induced by this compound
The role of epigenetic modifications in the mechanism of action of many anticancer agents is a growing area of research. These modifications, which include alterations to histones and DNA, can regulate gene expression without changing the DNA sequence itself. While the broader class of anthracyclines, to which this compound belongs, has been shown to induce epigenetic changes, specific preclinical data focusing solely on this compound's impact on these processes is limited.
Histone Acetylation and Methylation Alterations
Histone proteins, which package DNA into chromatin, can be modified by processes such as acetylation and methylation, influencing gene transcription. Histone acetylation is generally associated with a more open chromatin structure and active gene expression, while the effect of histone methylation (e.g., H3K9me3, H3K4me3, H3K27me3) can be either activating or repressing depending on the specific site and the degree of methylation. uq.edu.aumalque.pubmdpi.com
Currently, there is a scarcity of published preclinical studies that specifically detail the direct effects of this compound on histone acetylation and methylation patterns. While it is hypothesized that this compound, as an anthracycline, may influence these epigenetic markers, dedicated research is required to elucidate the specific histone modifications it induces and the functional consequences of these changes in cancer cells. Some studies have noted that other anticancer agents can cause a loss of H3K4me3 and H3K27me3 and a gain of the H3K9me3 mark as a response to drug exposure. uq.edu.au However, without direct experimental evidence for this compound, its specific profile of histone modification remains an area for future investigation.
DNA Methylation Pattern Changes
DNA methylation, typically occurring at CpG dinucleotides in promoter regions, is a key mechanism for gene silencing. youtube.comnih.gov Aberrant DNA methylation, characterized by global hypomethylation and localized hypermethylation of tumor suppressor gene promoters, is a hallmark of cancer. nih.govfrontiersin.orgnih.gov
As with histone modifications, there is a lack of specific preclinical data on the direct influence of this compound on DNA methylation patterns. While some studies have explored the use of DNA methyltransferase (DNMT) inhibitors in combination with other therapies, the standalone effect of this compound on the cancer methylome has not been extensively documented in preclinical models. researchgate.net Understanding whether this compound can alter the methylation status of key cancer-related genes would provide deeper insights into its mechanism of action and potential for combination therapies with epigenetic drugs.
Specific Protein Interactions and Subcellular Localization Studies
The efficacy of this compound is intrinsically linked to its interactions with specific cellular proteins and its ability to localize to particular subcellular compartments where it can exert its cytotoxic effects.
Cellular Uptake Mechanisms (e.g., Glucose Transporter System, CNT-2)
A critical factor in the pronounced antitumor activity of this compound is its rapid and efficient uptake into cancer cells. mdpi.com Preclinical studies have identified several transport systems that facilitate its entry.
The structure of this compound includes a pyranose residue, which is structurally similar to glucose. mdpi.com This similarity allows this compound to be recognized and transported into cells via the glucose transporter (GLUT) system . mdpi.com Cancer cells often upregulate GLUTs to meet their high energy demands, making this a key pathway for this compound accumulation in malignant tissues. mdpi.comfrontiersin.orgwjgnet.com
In addition to the GLUT system, this compound is also a substrate for the concentrative nucleoside transporter 2 (CNT-2) . mdpi.com This transporter is also highly expressed in many tumor cells. mdpi.com The utilization of both the GLUT system and CNT-2 for cellular entry contributes to the higher intracellular concentrations achieved by this compound compared to other anthracyclines like doxorubicin, which is not taken up by CNT-2. mdpi.com This enhanced uptake is considered a significant contributor to this compound's potent cytotoxic effects observed in preclinical models. mdpi.com Studies comparing the uptake of free this compound (THP) with doxorubicin (DOX) in SUIT2 human pancreatic cancer cells have shown that the intracellular uptake of THP is substantially higher and faster. researchgate.net
| Compound | Transport Mechanism | Significance in Cancer Cells |
|---|---|---|
| This compound | Glucose Transporter (GLUT) System | High expression of GLUTs on tumor cells facilitates uptake. mdpi.com |
| This compound | Concentrative Nucleoside Transporter 2 (CNT-2) | High expression in tumor cells provides an additional uptake pathway not used by doxorubicin. mdpi.com |
Preclinical Efficacy Studies of Pirarubicin
In Vitro Cytotoxicity and Antiproliferative Activity Research
Pirarubicin (B1684484) has demonstrated significant cytotoxic and antiproliferative effects across a wide array of human cancer cell lines in laboratory settings. iiarjournals.orgnih.govmdpi.com Its efficacy has been documented in hematological malignancies as well as various solid tumors.
In studies involving leukemia cell lines, this compound induced apoptosis in human promyelocytic leukemia HL-60 cells. iiarjournals.org The cytotoxicity was found to be concentration- and time-dependent, with significant cell death observed at concentrations as low as 0.1 μM after a 24-hour incubation. iiarjournals.org this compound was also effective in LI210 leukemia cells, where it was shown to be rapidly taken up and to inhibit DNA synthesis. waocp.org
Research on bladder cancer cell lines has also shown this compound's potent activity. In the T24 bladder cancer cell line, a single exposure to this compound at concentrations of 100 μg/ml and higher for 30 minutes resulted in significant inhibition of cell growth. nih.gov Further studies confirmed similar cytotoxic effects on other bladder cancer cell lines, including UMUC3, TCCSUP, 5637, and 253J. nih.gov In the BIU-87 human bladder cancer cell line, this compound treatment led to 51.24% of cells being killed after 8 hours. nih.gov
For hepatocellular carcinoma (HCC), this compound has been shown to inhibit cell growth. nih.govsemanticscholar.org In HepG2 cells, treatment with this compound resulted in blocked cell growth and increased apoptosis. semanticscholar.org
This compound's cytotoxicity has also been confirmed in gynecological cancers, including uterine sarcoma (MES-SA C9 high) and epithelial ovarian cancer (A2780). mdpi.com In M5076 ovarian sarcoma cells, this compound was more effective than doxorubicin (B1662922) based on the 50% cell growth-inhibitory concentration (IC50). nih.gov Studies on breast cancer cell lines, such as MCF7, have also contributed to understanding its antiproliferative profile. nih.gov
Interactive Table: In Vitro Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Key Finding | Reference |
|---|---|---|---|
| HL-60 | Human Promyelocytic Leukemia | Significant cytotoxicity at 0.5, 1.0, and 2.0 μM at 6 hours. iiarjournals.org | iiarjournals.org |
| HP100 | H2O2-Resistant Leukemia | Less sensitive to this compound compared to HL-60 cells. iiarjournals.org | iiarjournals.org |
| T24 | Bladder Cancer | Cell viability reduced to 15% with 100 μg/ml this compound for 30 min. nih.gov | nih.gov |
| BIU-87 | Bladder Cancer | 51.24% of cells killed after 8-hour treatment. nih.gov | nih.gov |
| UMUC3, TCCSUP, 5637, 253J | Bladder Cancer | Demonstrated cytotoxic effects similar to those in T24 cells. nih.gov | nih.gov |
| M5076 | Ovarian Sarcoma | More effective than doxorubicin in inhibiting cell growth. nih.gov | nih.gov |
| A2780 | Epithelial Ovarian Cancer | Showed dose-dependent cytotoxicity. mdpi.com | mdpi.com |
| MES-SA C9 high | Human Uterine Sarcoma | Showed dose-dependent cytotoxicity. mdpi.com | mdpi.com |
| HepG2 | Hepatocellular Carcinoma | Treatment blocked cell growth and elevated apoptosis. semanticscholar.org | semanticscholar.org |
| MCF7 | Breast Cancer | Showed higher cytotoxicity compared to doxorubicin. nih.gov | nih.gov |
| K562 | Chronic Myelogenous Leukemia | Showed higher cytotoxicity compared to doxorubicin. nih.gov | nih.gov |
Comparative Studies with Other Anthracyclines in Cell Culture
Comparative analyses consistently show that this compound possesses certain advantages over other anthracyclines, particularly doxorubicin and epirubicin (B1671505), in cell culture models. A key distinction is its rapid cellular uptake. iiarjournals.orgnih.govmdpi.com this compound is incorporated into tumor cells much faster than doxorubicin; one study noted it was about 170 times more rapid. iiarjournals.org In M5076 ovarian sarcoma cells, the intracellular concentration of this compound reached more than 2.5 times that of doxorubicin, which correlated with its greater cytotoxicity. nih.govselleckchem.com This superior cellular uptake is thought to contribute to its stronger antitumor activity in vitro. mdpi.com
In terms of potency, this compound has been found to be more effective than doxorubicin. nih.govselleckchem.com It is approximately 2 to 5 times more potent than doxorubicin in SKUT1B, HEC1A, and BG1 cell lines. selleckchem.com Studies on doxorubicin-sensitive and -resistant rat glioblastoma cells revealed that new anthracyclines, including this compound, were more potent than reference drugs like doxorubicin in the sensitive cells. nih.gov
Furthermore, this compound has demonstrated effectiveness against doxorubicin-resistant cell lines. nih.govnih.gov In a comparative study, this compound showed reduced cross-resistance in a doxorubicin-resistant glioblastoma line. nih.gov Similarly, in doxorubicin-resistant human tumor cell lines (MCF7 and K562), lipophilic anthracyclines like this compound displayed higher cytotoxicity and accumulation than doxorubicin. nih.gov This suggests that this compound's efficacy is likely due to its high uptake rate rather than a decreased interaction with the P-glycoprotein efflux pump. nih.gov When compared to epirubicin in cervical cancer cells, this compound showed stronger cytotoxicity. tandfonline.com
Interactive Table: Comparative Efficacy of this compound vs. Other Anthracyclines In Vitro
| Comparison Drug | Cell Line(s) | Comparative Finding | Reference |
|---|---|---|---|
| Doxorubicin | M5076 Ovarian Sarcoma | This compound had >2.5-fold higher intracellular concentration and greater cytotoxicity. nih.gov | nih.gov |
| Doxorubicin | Doxorubicin-resistant MCF7 (Breast) & K562 (Leukemia) | This compound showed higher cytotoxicity and accumulation. nih.gov | nih.gov |
| Doxorubicin, Epirubicin, others | Doxorubicin-sensitive and -resistant Rat Glioblastoma C6 | This compound was more potent in sensitive cells and showed reduced cross-resistance in resistant cells. nih.gov | nih.gov |
| Doxorubicin | M5076 Ovarian Sarcoma, Ehrlich Ascites Carcinoma | This compound showed more rapid intracellular uptake and more effective antitumor activity. jst.go.jp | jst.go.jp |
| Epirubicin, Doxorubicin | Rat Papillary Muscles | This compound caused a slight positive inotropic effect, whereas epirubicin and doxorubicin caused a negative inotropic effect. nih.gov | nih.gov |
| Doxorubicin | Human Pancreatic Tumor (SUIT2) | The intracellular uptake of free this compound was 25–30 times higher than that of doxorubicin liberated from polymer-drug conjugates. researchgate.net | researchgate.net |
| Doxorubicin, Epirubicin | Cervical Cancer Cells | This compound demonstrated stronger cytotoxicity. tandfonline.com | tandfonline.com |
Impact on Cell Migration, Invasion, and Colony Formation
Preclinical studies indicate that this compound's antiproliferative activity involves the induction of apoptosis and cell cycle arrest. iiarjournals.orgnih.govselleckchem.comspandidos-publications.com In human leukemia HL-60 cells, this compound was shown to induce apoptosis, a form of programmed cell death. iiarjournals.org Histological examination of bladder tumors treated with a this compound-nanoparticle conjugate showed higher rates of apoptosis compared to treatment with the free drug. scite.ai
This compound also affects the cell cycle. selleckchem.comspandidos-publications.com It has been reported to cause G0/G1 cell cycle arrest in MG-63 cells and to arrest the cell cycle in the G2/M phase in other cancer cells. selleckchem.comspandidos-publications.com This inhibition of cell cycle progression is a key mechanism of its antiproliferative effects. bjournal.org While direct, detailed studies focusing specifically on this compound's impact on cancer cell migration, invasion, or colony formation are not extensively covered in the available search results, its established ability to induce apoptosis and halt cell cycle progression are fundamental to inhibiting tumor growth and spread. iiarjournals.orgselleckchem.comspandidos-publications.com
In Vivo Antitumor Efficacy in Animal Models
This compound has demonstrated significant antitumor efficacy in various animal xenograft models, where human cancer cells are implanted into immunocompromised mice.
In a hepatocellular carcinoma (HCC) subcutaneous xenograft model using Huh7 cells, the combination of this compound and a RIPK1 inhibitor resulted in slower tumor growth compared to this compound alone. nih.gov This was confirmed by measurements of tumor volume and immunohistochemical staining. nih.govresearchgate.net
Studies on gynecological malignancy xenografts also showed positive results. A polymer-conjugated form of this compound (P-THP) significantly suppressed tumor growth in MES-SA C9 high (uterine sarcoma), A2780 (ovarian cancer), and cisplatin-resistant A2780cis tumor models. mdpi.comnih.gov Notably, in the highly aggressive MES-SA C9 high model, P-THP was significantly more effective at reducing tumor weight than the native drug. nih.gov In a xenograft model of human pancreatic cancer (SUIT2), a polymer-conjugated form of this compound also showed greater antitumor activity than its doxorubicin-conjugated counterpart. researchgate.net
In a solid tumor-bearing mouse model using M5076 ovarian sarcoma cells, this compound treatment reduced the tumor weight to 60% of the control level, whereas doxorubicin had no effect. nih.govselleckchem.com These findings highlight this compound's potent in vivo activity against a range of solid tumors.
This compound's effectiveness has been confirmed in syngeneic and orthotopic tumor models, which can more accurately reflect human disease.
In a syngeneic murine model of colorectal cancer liver metastases, a macromolecular formulation of this compound (SMA-Pirarubicin) was highly effective. aacrjournals.orgnih.gov It reduced tumor growth by 80% and caused a 50% reduction in the number of tumor nodules. aacrjournals.org This treatment also significantly increased tumor necrosis and apoptosis while reducing tumor proliferation. aacrjournals.orgnih.gov Further studies in this model showed that SMA-pirarubicin was significantly more effective than free this compound in reducing the percentage of liver metastases. tandfonline.com
In an orthotopic rat bladder cancer model, where tumors are grown in the bladder, a conjugate of this compound with single-walled carbon nanotubes (SWNT-THP) demonstrated superior efficacy. nih.govbjournal.orgscielo.br Compared to free this compound, the SWNT-THP conjugate exhibited significantly higher tumor depression. bjournal.orgscielo.br Histological analysis confirmed that the conjugate induced markedly more apoptosis in the bladder tumor cells. scite.aibjournal.org These results suggest that this compound, particularly when delivered via advanced systems, is effective in clinically relevant animal models of bladder cancer and liver metastases. nih.govaacrjournals.org
Survival Analysis in Preclinical Animal Studies
Preclinical investigations using animal models have been crucial in evaluating the therapeutic potential of this compound formulations on survival outcomes. One notable study assessed the survival advantage of styrene-maleic acid copolymer (SMA)-pirarubicin micelles in a murine model of colorectal cancer liver metastases. nih.gov In this model, mice treated with the SMA-pirarubicin formulation showed a marked improvement in survival compared to untreated control groups. nih.gov
Specifically, by day 40 post-induction of metastasis, the survival rate in the group treated with SMA-pirarubicin was 97%, in stark contrast to the 7% survival rate in the control group. nih.gov The survival benefit extended further, with 40% of the treated mice alive at day 60, whereas mortality reached 100% in the untreated group by day 44. nih.gov These findings highlight the potential of advanced drug delivery systems to enhance the in vivo efficacy of this compound.
| Time Point | SMA-Pirarubicin Group Survival Rate (%) | Control Group Survival Rate (%) |
|---|---|---|
| Day 40 | 97 | 7 |
| Day 44 | - | 0 |
| Day 60 | 40 | 0 |
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Systems
Distribution and Metabolism in Animal Models
The distribution and metabolism of this compound have been characterized in various animal models, often in comparison to other anthracyclines or as part of novel formulations. In a rabbit VX2 tumor model, the tissue distribution of this compound (THP) was evaluated following intra-arterial hepatic (i.a.h.) administration. researchgate.net This study demonstrated that i.a.h. delivery resulted in tumor THP concentrations that were 10.5 times higher compared to intravenous (i.v.) administration. researchgate.net Conversely, the concentration of the drug in heart tissue was very low following i.a.h. infusion, suggesting a significant reduction in systemic exposure with this route. researchgate.net
Studies on polymer-conjugated this compound (P-THP) in S-180 tumor-bearing mice showed that the conjugate persisted in systemic circulation and accumulated significantly in tumor tissue. mdpi.com At 24, 48, and 72 hours after administration, the accumulation of P-THP was four to 20 times higher in tumor tissue than in normal tissues, with the exception of the spleen. mdpi.com Similarly, a novel this compound liposome (B1194612) powder (L-THP) was found to reduce heart accumulation of the drug by 81.2% in mice compared to a standard THP injection, indicating a favorable biodistribution profile for reducing potential cardiotoxicity. researchgate.net
| This compound Formulation | Animal Model | Key Finding | Reference |
|---|---|---|---|
| This compound (THP) | Rabbit VX2 Tumor | 10.5-fold higher concentration in tumor with intra-arterial vs. intravenous administration. | researchgate.net |
| P-THP (Polymer Conjugate) | S-180 Tumor-Bearing Mice | 4 to 20-fold higher accumulation in tumor tissue compared to most normal tissues. | mdpi.com |
| L-THP (Liposome Powder) | Normal Mice | 81.2% reduction in heart accumulation compared to standard THP injection. | researchgate.net |
Mechanisms of Pirarubicin Resistance
Multidrug Resistance (MDR) Associated Mechanisms
Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, characterized by the simultaneous development of resistance to a broad range of structurally and functionally diverse anticancer drugs. iiarjournals.orgspandidos-publications.com For pirarubicin (B1684484), a key element of MDR is the increased efflux of the drug from cancer cells, a process primarily mediated by ATP-binding cassette (ABC) transporters. iiarjournals.orgdntb.gov.ua
A primary mechanism of resistance to this compound involves the overexpression of ATP-binding cassette (ABC) transporters. iiarjournals.org These membrane proteins function as energy-dependent efflux pumps, actively removing xenobiotics, including anticancer drugs, from the cell's interior. youtube.com This reduces the intracellular concentration of the drug, preventing it from reaching its therapeutic target in sufficient amounts. youtube.comoncodaily.com
P-glycoprotein (P-gp): Encoded by the MDR1 (also known as ABCB1) gene, P-glycoprotein is one of the most extensively studied ABC transporters implicated in multidrug resistance. oncodaily.commdpi.comnih.gov Overexpression of P-gp in cancer cells leads to the efficient efflux of various chemotherapeutic agents, including this compound. spandidos-publications.comacs.org Studies have shown that this compound might partially overcome P-gp-mediated resistance better than some other anthracyclines like doxorubicin (B1662922) and epirubicin (B1671505), though P-gp expression still reduces its efficacy. nih.gov
Multidrug Resistance-Associated Proteins (MRPs): This family of transporters, particularly MRP1 (encoded by ABCC1), also contributes to this compound resistance. iiarjournals.orgnih.gov Like P-gp, MRP1 actively exports drugs from the cell. nih.gov The substrates for MRP1 are often conjugated with glutathione (B108866), a process that facilitates their removal. nih.gov
Breast Cancer Resistance Protein (BCRP): BCRP (encoded by ABCG2) is another crucial ABC transporter that confers resistance to a wide array of anticancer drugs, including anthracyclines. researchgate.netexp-oncology.com.uaamegroups.org It functions as a homodimer and, similar to P-gp and MRP1, uses the energy from ATP hydrolysis to pump drugs out of the cell. amegroups.org BCRP is known to transport this compound, and its overexpression is a recognized mechanism of resistance. iiarjournals.orgresearchgate.net
The following table summarizes the key ABC transporters involved in this compound resistance.
| Transporter | Gene | Function | Role in this compound Resistance |
| P-glycoprotein (P-gp) | ABCB1 (MDR1) | ATP-dependent drug efflux pump | Actively transports this compound out of cancer cells, reducing intracellular concentration. spandidos-publications.comacs.org |
| Multidrug Resistance-Associated Protein 1 (MRP1) | ABCC1 | ATP-dependent efflux pump, often for conjugated compounds | Contributes to this compound efflux, diminishing its cytotoxic effects. iiarjournals.orgnih.gov |
| Breast Cancer Resistance Protein (BCRP) | ABCG2 | ATP-dependent drug efflux pump | Pumps this compound out of the cell, leading to drug resistance. iiarjournals.orgresearchgate.net |
To counteract ABC transporter-mediated resistance, a significant area of research focuses on the development of efflux pump inhibitors (EPIs). journalagent.comfrontiersin.org These agents aim to restore the efficacy of chemotherapeutic drugs by blocking the efflux mechanism, thereby increasing intracellular drug accumulation. mdpi.com
Several strategies are being explored:
Competitive Inhibition: Some EPIs act as competitive inhibitors, binding to the same site on the transporter as the anticancer drug, thus preventing the drug from being pumped out. mdpi.com
Disruption of Energy Supply: Efflux pumps are dependent on ATP. Strategies that interfere with the energy supply, for instance, by disrupting the proton motive force, can inhibit pump activity. journalagent.commdpi.com
Targeting Regulatory Pathways: Research is also looking into targeting the regulatory networks that control the expression of efflux pump genes. frontiersin.org
Studies have investigated various compounds for their ability to inhibit this compound efflux. For example, gallic acid has been shown to inhibit P-glycoprotein function, leading to increased intracellular accumulation of this compound in resistant leukemia cells. spandidos-publications.com Similarly, nanomicellar delivery systems have been developed that not only deliver this compound but also inhibit P-gp activity, helping to overcome multidrug resistance. acs.org Another approach involves the use of agents like verapamil, a known P-gp inhibitor, and its analogs, which have demonstrated the ability to inhibit drug efflux pumps in various contexts. pnas.org
ATP-Binding Cassette (ABC) Transporter Upregulation (e.g., P-glycoprotein, MRPs, BCRP) [2, 13, 23]
Alterations in Drug Target Enzymes
Resistance to this compound can also arise from changes in its primary intracellular target, topoisomerase IIα, or in the cellular pathways that respond to the DNA damage caused by the drug.
This compound, like other anthracyclines, exerts its cytotoxic effects primarily by inhibiting topoisomerase IIα, an enzyme essential for managing DNA topology during replication and transcription. oncodaily.compatsnap.com The drug stabilizes the complex between the enzyme and DNA, leading to double-strand breaks and ultimately apoptosis. oncodaily.com
Mechanisms of resistance related to this target include:
Mutations: Mutations in the gene encoding topoisomerase IIα (TOP2A) can alter the enzyme's structure, reducing its affinity for this compound or affecting its catalytic activity. frontiersin.orgnih.gov This can make the enzyme less susceptible to the drug's inhibitory action. While mutations have been identified in resistant cell lines, their clinical prevalence can vary. frontiersin.org
Downregulation: A reduction in the expression level of topoisomerase IIα is another well-established mechanism of resistance. oncodaily.com With less of the target enzyme present, the cytotoxic impact of the drug is diminished as fewer DNA double-strand breaks are generated. oncodaily.com
The DNA double-strand breaks induced by this compound are a major signal for the cell to initiate apoptosis. However, cancer cells can develop resistance by enhancing their DNA repair capabilities. The primary pathways for repairing double-strand breaks are homologous recombination (HR) and non-homologous end joining (NHEJ). mdpi.com An upregulation in the expression or activity of key enzymes in these pathways can lead to more efficient repair of the damage caused by this compound, allowing the cancer cells to survive and proliferate.
Topoisomerase IIα Mutations and Downregulation
Enhanced Drug Detoxification Systems
Cancer cells can also acquire resistance by increasing their capacity to metabolize and detoxify this compound before it can reach its target. This involves the upregulation of specific enzyme systems.
Glutathione S-Transferases (GSTs): These enzymes play a crucial role in cellular detoxification by catalyzing the conjugation of glutathione to various xenobiotics, making them more water-soluble and easier to eliminate. uwaterloo.ca Elevated activity of GSTs can contribute to this compound resistance by neutralizing the drug or its reactive metabolites. oncodaily.comuwaterloo.ca Studies have shown that down-regulating GST-pi mRNA can help overcome resistance to anthracyclines in bladder cancer cells. nih.gov
UDP-Glucuronosyltransferases (UGTs): UGTs are another major family of phase II metabolizing enzymes that detoxify drugs by conjugating them with glucuronic acid. frontiersin.orgnih.gov This process, known as glucuronidation, increases the hydrophilicity of the drug, facilitating its excretion. frontiersin.org While specific data on this compound glucuronidation is limited, UGTs are known to metabolize other anthracyclines like epirubicin, and increased UGT activity could potentially contribute to this compound resistance.
Aldo-Keto Reductases (AKRs): Research in bladder cancer has identified the aldo-keto reductase family 1 member C1 (AKR1C1) as a critical gene in this compound resistance. mdpi.com Overexpression of AKR1C1 was found to reduce the levels of reactive oxygen species (ROS) induced by this compound, thereby protecting the cancer cells from apoptosis. mdpi.com Inhibition of AKR1C1 with aspirin (B1665792) was shown to help resensitize resistant cells to the drug. mdpi.com
The following table outlines the key detoxification systems implicated in this compound resistance.
| Detoxification System | Enzyme Family | Mechanism of Resistance |
| Glutathione Conjugation | Glutathione S-Transferases (GSTs) | Catalyzes the conjugation of glutathione to this compound, neutralizing the drug and facilitating its removal. oncodaily.comuwaterloo.ca |
| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) | Conjugates glucuronic acid to the drug, increasing its water solubility and promoting its excretion. frontiersin.org |
| Reductive Metabolism | Aldo-Keto Reductases (AKRs) | Reduces drug-induced reactive oxygen species (ROS), protecting cells from apoptosis (e.g., AKR1C1). mdpi.com |
Glutathione S-Transferase Upregulation
Apoptosis Evasion Mechanisms
A fundamental characteristic of cancer cells is their ability to evade apoptosis, or programmed cell death. This compound, like other anthracyclines, primarily functions by inducing catastrophic DNA damage that should trigger apoptosis. oncodaily.com Resistance often arises from the cancer cells' ability to disable this process.
Cancer cells can thwart apoptosis by overexpressing anti-apoptotic proteins. A key protein implicated in this compound resistance is the 78-kDa glucose-regulated protein (GRP78), also known as HSPA5. nih.gov GRP78 is an endoplasmic reticulum (ER) chaperone that helps cells survive under stress. researchgate.net
Studies in triple-negative breast cancer (TNBC) have shown that this compound-resistant cells exhibit significantly higher levels of GRP78 compared to their this compound-sensitive counterparts. nih.govresearchgate.netportlandpress.com Down-regulating GRP78, either through siRNA or by using miR-495-3p mimics, was found to reverse this compound resistance and restore sensitivity in these cells. nih.govportlandpress.com The mechanism involves the miR-495-3p/GRP78/Akt axis, suggesting that targeting GRP78 could be a viable strategy to overcome resistance in TNBC. researchgate.netportlandpress.com
GRP78 contributes to apoptosis evasion by stabilizing key anti-apoptotic proteins of the B-cell lymphoma-2 (Bcl-2) family. researchgate.net There is a positive correlation between the expression of GRP78 and the anti-apoptotic protein Bcl-2. nih.gov By inhibiting the degradation of proteins like Bcl-2 and Myeloid cell leukemia-1 (Mcl-1), GRP78 enhances cancer cell survival. researchgate.net Mcl-1 itself is frequently amplified in cancers and is a critical mediator of resistance to chemotherapy by preventing the activation of pro-apoptotic proteins. nih.govfrontiersin.org The overexpression of these pro-survival Bcl-2 family proteins gives cancer cells a distinct advantage, allowing them to evade apoptosis induced by this compound. nih.gov
Caspases are a family of protease enzymes that serve as the primary executioners of apoptosis. mdpi.com They exist as inactive pro-enzymes and are activated in a cascade following a death signal. nih.gov Initiator caspases (like caspase-9) activate executioner caspases (like caspase-3), which then dismantle the cell. mdpi.com Dysregulation of this cascade is a common mechanism of chemoresistance.
Cancer cells can inhibit caspase activation through several means. One major mechanism is the overexpression of Inhibitor of Apoptosis Proteins (IAPs), such as XIAP and c-IAP1/2. mdpi.com These proteins can directly bind to and inhibit caspases, particularly caspase-3 and caspase-9, effectively blocking the execution of the apoptotic program. mdpi.com While direct studies on this compound and IAPs are limited, the evasion of apoptosis in this compound-resistant cells strongly implies a disruption in the caspase cascade. nih.gov For instance, the downregulation of GRP78 in this compound-resistant breast cancer cells was shown to increase apoptosis, a process that is fundamentally dependent on caspase activation. nih.gov
Furthermore, some studies suggest that caspases can have non-apoptotic roles that promote chemotherapy resistance. researchgate.net Low expression or deficiency of certain caspases, such as caspase-1, has been observed in some cancers and may contribute to tumor progression by allowing cells to escape a form of inflammatory cell death known as pyroptosis. dovepress.com
Overexpression of Anti-Apoptotic Proteins (e.g., GRP78, Bcl-2, Mcl-1)
Cellular Senescence and Autophagy in Resistance Development
Cellular senescence is a state of irreversible growth arrest that can be induced by chemotherapy, a phenomenon known as therapy-induced senescence (TIS). mdpi.com While initially viewed as a tumor-suppressive mechanism, TIS can have a paradoxical effect, contributing to chemoresistance and tumor recurrence. mdpi.com Senescent cells can develop a senescence-associated secretory phenotype (SASP), releasing factors that can alter the tumor microenvironment and promote the survival of neighboring cancer cells. mdpi.com Furthermore, senescent cells often exhibit resistance to apoptosis, partly through the upregulation of anti-apoptotic proteins from the Bcl-2 family, such as Bcl-2, Bcl-xL, and Mcl-1. frontiersin.orgmdpi.com
Autophagy is a cellular recycling process where cells degrade their own components to survive periods of stress, such as nutrient deprivation or chemotherapy. frontiersin.org This process can also serve as an adaptive survival mechanism for cancer cells, allowing them to withstand the stress induced by drugs like this compound and eventually develop resistance. frontiersin.org Studies on the related anthracycline doxorubicin have shown that it can induce both cellular senescence and autophagy. plos.org The initiation of autophagy, marked by the upregulation of genes like ATG9B and ATG18, was observed alongside senescence in treated cancer cells. plos.org This suggests a complex interplay where autophagy may help cells survive the initial drug insult and enter a senescent state, from which they might later recover, leading to relapse. frontiersin.org
Contribution of Tumor Microenvironment to Resistance
The tumor microenvironment (TME)—the complex ecosystem of blood vessels, stromal cells, immune cells, and extracellular matrix surrounding the tumor—plays a crucial role in fostering chemoresistance. oncodaily.comresearchgate.net The TME can create physical and biochemical barriers that limit drug efficacy. oncodaily.com
Additionally, stromal components like cancer-associated fibroblasts (CAFs) and the extracellular matrix can physically impede drug penetration and secrete survival factors that protect cancer cells from chemotherapy-induced apoptosis. oncodaily.com This hostile microenvironment can contribute to both intrinsic and acquired resistance to this compound, highlighting the need for therapeutic strategies that target not only the cancer cells but also their supportive environment. oncodaily.comdntb.gov.ua
Strategies to Overcome Pirarubicin Resistance and Enhance Efficacy in Preclinical Settings
Combination Therapies with Small Molecule Inhibitors
The co-administration of small molecule inhibitors that target specific resistance mechanisms has shown promise in preclinical models for restoring or enhancing sensitivity to pirarubicin (B1684484).
A major mechanism of multidrug resistance (MDR) in cancer cells is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively efflux chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy. oaepublish.comresearchgate.net
Preclinical studies have explored the use of efflux pump inhibitors, also known as MDR modulators or chemosensitizers, to reverse this resistance. researchprotocols.orgacs.org For instance, the natural compound gallic acid was shown to enhance the cytotoxicity of this compound in both sensitive (K562) and doxorubicin-resistant (K562/Dox) leukemia cells. spandidos-publications.com This enhancement was attributed, in part, to the inhibition of P-glycoprotein, leading to increased intracellular accumulation of this compound. spandidos-publications.com The combination of gallic acid and this compound resulted in a synergistic decrease in cell viability, mitochondrial activity, and ATP levels in both cell lines. spandidos-publications.com
Table 1: Effect of Gallic Acid (GA) on this compound (Pira) Cytotoxicity in Leukemia Cell Lines
| Cell Line | Treatment (72h) | % Viability (Compared to Control) | Synergistic Effect |
|---|---|---|---|
| K562 (Sensitive) | 10 nM Pira + 100 µM GA | 22% | Yes |
| K562/Dox (Resistant) | 10 nM Pira + 100 µM GA | 60% | Yes |
Data sourced from a 2021 study on leukemia cancer cells. spandidos-publications.com
While many compounds have shown the ability to reverse efflux pump-mediated resistance in preclinical settings, their translation to clinical practice has been challenging due to toxicity and pharmacokinetic issues. oaepublish.comacs.org
This compound's primary mechanism of action is the inhibition of topoisomerase II. newdrugapprovals.orgmedchemexpress.com Resistance can develop through the decreased expression or mutation of this target enzyme. medchemexpress.commedchemexpress.eu Research indicates that the cytotoxicity of this compound is directly related to the expression levels of topoisomerase II; cells with lower expression are inherently less sensitive to the drug. medchemexpress.commedchemexpress.eu For example, M5076 ovarian sarcoma cells, which have a much lower expression of topoisomerase II than Ehrlich ascites carcinoma cells, demonstrate significantly higher resistance to this compound, with IC50 values of 0.366 µM compared to 0.078 µM, respectively. medchemexpress.commedchemexpress.eu Strategies to overcome this form of resistance are complex and may involve developing agents that can upregulate topoisomerase II expression or restore its function, though specific preclinical examples for this compound are not extensively documented.
Anthracyclines like this compound induce cell death primarily through apoptosis. spandidos-publications.comnih.gov Cancer cells can develop resistance by altering apoptotic pathways, for instance, by upregulating anti-apoptotic proteins like Bcl-2 or downregulating pro-apoptotic proteins like Bax. nih.gov
A promising strategy to overcome this resistance is to combine this compound with agents that modulate these apoptotic pathways. Preclinical studies have shown that Apo-2 ligand (Apo-2L), a member of the tumor necrosis factor family that induces apoptosis, can act synergistically with this compound. aacrjournals.org In a study using the human bladder cancer cell line T24, which is relatively resistant to Apo-2L, the combination of soluble Apo-2L (sApo-2L) and this compound resulted in synergistic cytotoxicity. aacrjournals.org This synergistic effect was also observed in an adriamycin-resistant T24 cell line, demonstrating the potential of this combination to overcome established resistance. aacrjournals.org The synergy was achieved in both cytotoxicity and the induction of apoptosis. aacrjournals.org
Aberrant signaling pathways are hallmarks of cancer and often contribute to chemoresistance. frontiersin.orgnih.gov Targeting these pathways in combination with this compound has emerged as a key preclinical strategy.
PI3K/Akt/mTOR Pathway: This pathway is a critical regulator of cell growth, survival, and proliferation and is often constitutively activated in cancer. nih.govmdpi.com this compound treatment can paradoxically activate pro-survival signals, including the phosphorylation of Akt, which contributes to drug resistance. frontiersin.orgresearchgate.net
In triple-negative breast cancer (TNBC) cells resistant to this compound, downregulation of GRP78, a protein associated with resistance, was achieved using miR-495-3p mimics. This action reversed this compound resistance by inhibiting the p-AKT/mTOR signaling pathway. researchgate.net
In bladder cancer cells, this compound treatment was found to activate both the Akt and ERK pathways. frontiersin.org The biguanide (B1667054) phenformin (B89758), when combined with this compound, synergistically suppressed bladder cancer growth by inhibiting the activation of both Akt and ERK, leading to the downregulation of the mTOR signaling pathway. frontiersin.org
ERK and JNK Pathways: The mitogen-activated protein kinase (MAPK) pathways, including ERK and JNK, are involved in cell proliferation, differentiation, and stress responses. frontiersin.orgamegroups.org
As mentioned, this compound can induce the activation of the ERK pathway as a resistance mechanism. frontiersin.org The use of an ERK inhibitor (AZD6244) or an Akt inhibitor (MK2206) significantly enhanced the cytotoxic effects of this compound in bladder cancer cells. frontiersin.org However, inhibiting one pathway sometimes led to the compensatory activation of the other, suggesting that dual inhibition is a more effective strategy. frontiersin.org The combination of phenformin with this compound effectively inhibited both pathways. frontiersin.org
RIPK1 Pathway: Receptor-interacting protein kinase 1 (RIPK1) is a key regulator of cell death and inflammation. nih.govnih.govfrontiersin.org In hepatocellular carcinoma (HCC), RIPK1 was found to be involved in this compound resistance. nih.govnih.gov
Inhibition of RIPK1 in this compound-treated HCC cells led to decreased phosphorylation of AKT and increased levels of the cell cycle inhibitor p21, resulting in cell cycle arrest and reduced proliferation. nih.govnih.gov The combination of a RIPK1 inhibitor with this compound demonstrated a synergistic anti-tumor effect in a mouse xenograft model, suggesting that RIPK1 inhibitors could serve as adjuvants to overcome chemoresistance. nih.govnih.gov
Table 2: Preclinical Combination of this compound with Signaling Pathway Inhibitors
| Cancer Model | Pathway Targeted | Inhibitor/Modulator | Outcome |
|---|---|---|---|
| Triple-Negative Breast Cancer | p-AKT/mTOR | miR-495-3p mimics | Reversal of this compound resistance. researchgate.net |
| Bladder Cancer | AKT and ERK | Phenformin | Synergistic suppression of tumor growth. frontiersin.org |
| Hepatocellular Carcinoma | RIPK1-AKT-p21 | RIPK1 Inhibitor | Enhanced anti-tumor effect and overcame chemoresistance. nih.govnih.gov |
Sensitization through Apoptosis Pathway Modulation [11, 27]
Combination with Other Antineoplastic Agents (Preclinical Rationale)
Combining this compound with other conventional chemotherapy drugs is a standard approach to enhance anti-tumor efficacy and combat resistance through different mechanisms of action. nih.gov
The rationale for combining cytotoxic agents is to achieve a synergistic effect, where the combined therapeutic outcome is greater than the sum of the effects of individual agents.
A preclinical study developed human serum albumin nanoparticles to co-deliver this compound and paclitaxel (B517696) for treating breast cancer. acs.org This co-delivery system demonstrated a superior antitumor effect compared to the single drugs or a simple combination of the free drugs in both in vitro and in vivo models. acs.org The nanoparticle formulation led to higher drug accumulation in the tumor, enhancing synergistic cytotoxicity while reducing systemic toxicity. acs.org
Another approach focused on eradicating cancer stem cells (CSCs), which are a major cause of treatment failure and relapse. researchgate.net A nanoparticle system was designed for the co-delivery of this compound and salinomycin, a CSC inhibitor. researchgate.net This combination exhibited synergistically enhanced cytotoxicity against both bulk cancer cells and CSCs, leading to complete tumor eradication without recurrence in a preclinical model. researchgate.net
Synergistic Cytotoxicity Mechanisms [2, 14]
Nanotechnology-Based Delivery Systems for this compound
Nanotechnology offers sophisticated platforms to improve the delivery and efficacy of chemotherapeutic agents like this compound. These systems are designed to enhance drug solubility, control release, and target tumor tissues. acs.orgnih.gov
Liposomes are microscopic vesicles composed of a lipid bilayer that can encapsulate drugs, shielding them during circulation and potentially reducing systemic toxicity. mdpi.commdpi.com Preclinical research has focused on developing stable liposomal formulations of this compound to improve its therapeutic index.
A novel this compound liposome (B1194612) powder (L-THP) was developed using components like distearoylphosphatidylcholine and distearoylphosphatidylglycerol. nih.gov When reconstituted, these liposomes showed favorable characteristics for drug delivery. nih.gov In preclinical studies using normal mice, this liposomal formulation significantly altered the biodistribution of this compound. nih.gov Notably, the accumulation of the drug in the heart was reduced by 81.2% compared to the standard this compound injection, suggesting a potential for improved cardiac safety. nih.govresearchgate.net Further preclinical investigation is needed to fully define the therapeutic efficacy of this formulation. nih.govresearchgate.net
| Formulation | Composition | Mean Diameter (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Key Preclinical Finding | Source |
|---|---|---|---|---|---|---|
| L-THP (Liposomal this compound) | Distearoylphosphatidylcholine, Distearoylphosphatidylglycerol, Cholesterol, Lactose | ~220.0 | ~ -33.0 | > 93.1 | Reduced heart accumulation of this compound by 81.2% in mice. | nih.gov |
Polymeric nanoparticles provide a versatile platform for cancer therapy, allowing for high drug loading, controlled release kinetics, and the potential for surface modification to target specific cells. nih.gov Several preclinical studies have explored polymeric nanoparticles for this compound delivery.
One approach developed a hybrid biodegradable polymeric nanoparticle system composed of an amphiphilic di-block copolymer (methoxy polyethylene (B3416737) glycol-polylactic acid) and a hydrophobic penta-block copolymer (polylactic acid-pluronic L-61-polylactic acid). researchgate.net These this compound-encapsulated nanoparticles (PIRA NPs) exhibited a uniform size, high encapsulation efficiency, and a sustained drug release profile. researchgate.net In preclinical evaluations against triple-negative breast cancer (TNBC) cells, the PIRA NPs showed superior anti-cancer activity compared to doxorubicin-loaded nanoparticles. researchgate.net Another study utilized nanoparticles made from polylactic/glycolic acid (PLGA) to carry this compound, which were then loaded into adipose-derived stem cells (AdSCs) as a cellular vehicle for targeted delivery. researchgate.net
| Nanoparticle System | Polymer Composition | Encapsulated Drug | Key Preclinical Findings | Source |
|---|---|---|---|---|
| Hybrid Polymeric NPs | mPEG-PLA and PLA-Pluronic L-61-PLA | This compound (PIRA) | Uniform particle size, high encapsulation, sustained release, superior anti-cancer activity vs. DOX NPs in TNBC cells. | researchgate.net |
| PLGA NPs in Stem Cells | Polylactic/glycolic acid (PLGA) | This compound (Pir) | Pir-PLGA NPs were successfully loaded into adipose-derived stem cells (AdSCs) for potential targeted delivery. | researchgate.net |
Conjugating this compound to a polymer creates a prodrug, a macromolecular carrier system that is inactive until the drug is released, often under specific conditions found in the tumor microenvironment, such as lower pH. acs.orgresearchgate.net This strategy aims to improve drug targeting through the enhanced permeability and retention (EPR) effect. acs.org
A significant preclinical example is the conjugation of this compound to an N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer via a pH-sensitive hydrazone bond, creating a prodrug designated P-THP. researchgate.netacs.org This conjugate was designed to be stable in circulation and release the active this compound in the acidic environment of tumors. researchgate.net In comparative preclinical studies, P-THP demonstrated approximately 10 times greater cellular uptake and more than 10 times higher cytotoxicity against tumor cells over 72 hours compared to a similar HPMA conjugate of doxorubicin (B1662922) (P-DOX). acs.org The antitumor activity of P-THP against a xenograft human pancreatic tumor in mice was also found to be greater than that of P-DOX. acs.org These findings highlight that the choice of the conjugated drug itself is critical for the therapeutic activity of a polymer-drug conjugate. acs.org Another approach involved using human serum albumin nanoparticles as a carrier for both this compound and paclitaxel, creating a co-delivery nanocarrier system. nih.gov
Polymeric Nanoparticles for Enhanced Cellular Uptake (Preclinical) [5, 7, 31, 35, 36]
Genetic and Epigenetic Approaches to Sensitization (Preclinical)
Drug resistance is a major obstacle in chemotherapy. Preclinical research has identified specific molecular pathways that contribute to this compound resistance, opening avenues for genetic and epigenetic interventions to re-sensitize cancer cells to the drug. nih.gov
Studies on a this compound-resistant triple-negative breast cancer (TNBC) cell line (MDA-MB-231R) revealed a distinct molecular signature compared to its sensitive parent line (MDA-MB-231). nih.gov The resistant cells showed significantly higher expression of Glucose-Regulated Protein 78 (GRP78) and lower expression of a microRNA, miR-495-3p. nih.govresearchgate.net GRP78 is a chaperone protein that can protect cancer cells from apoptosis induced by certain chemotherapies. researchgate.net
Preclinical interventions targeting this pathway demonstrated the ability to reverse this compound resistance. nih.govnih.gov Transfecting the resistant cells with a small interfering RNA plasmid against GRP78 (siGRP78) successfully reduced GRP78 expression and restored the cells' sensitivity to this compound. nih.gov Similarly, introducing miR-495-3p mimics into the resistant cells increased miR-495-3p levels, which in turn down-regulated GRP78 expression and reversed chemoresistance. nih.govresearchgate.net These findings suggest that the miR-495-3p/GRP78 axis is a key mechanism of this compound resistance in this context and represents a potential therapeutic target. nih.govnih.gov
| Cell Line | Condition | GRP78 Expression | miR-495-3p Expression | Effect of Intervention | Source |
|---|---|---|---|---|---|
| MDA-MB-231 | This compound-Sensitive | Low | High | N/A | nih.gov |
| MDA-MB-231R | This compound-Resistant | High | Low | N/A | nih.gov |
| MDA-MB-231R | Transfected with siGRP78 | Reduced | - | Restored this compound sensitivity. | nih.gov |
| MDA-MB-231R | Transfected with miR-495-3p mimics | Down-regulated | Increased | Reversed this compound chemoresistance. | nih.govresearchgate.net |
Research on Pirarubicin Derivatives and Analogs
Structure-Activity Relationship (SAR) Studies for Improved Efficacy
Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds by identifying key structural features that influence biological activity. oncodesign-services.com For anthracyclines like pirarubicin (B1684484), SAR studies have been instrumental in designing thousands of analogs with the goal of overcoming the limitations of first-generation drugs.
The fundamental anthracycline structure consists of a tetracyclic aglycone and a sugar moiety attached at the C-7 position of the A ring. SAR studies have shown that modifications to both parts of the molecule can significantly impact efficacy, cellular uptake, and the ability to circumvent drug resistance.
Key SAR findings for anthracyclines and their analogs include:
The Sugar Moiety : The daunosamine (B1196630) sugar is considered essential for the cytotoxic effects of anthracyclines. researchgate.net Modifications to this part of the molecule are a primary strategy for developing new analogs. researchgate.net The 4'-O-tetrahydropyranyl group in this compound, which replaces the hydroxyl group in doxorubicin (B1662922), is a key modification that results in a more lipophilic compound with a higher rate of cellular uptake. universiteitleiden.nlnih.gov This structural change is associated with this compound's ability to be effective in some doxorubicin-resistant tumors. universiteitleiden.nl
These studies guide the rational design of new derivatives by establishing which structural components are essential for activity and which can be modified to improve the pharmacological profile. acs.org
Design and Synthesis of Novel this compound Analogs
The design and synthesis of new this compound analogs are driven by the insights gained from SAR studies. The primary goals are to enhance antitumor activity, broaden the spectrum of efficacy against various cancers, and overcome multidrug resistance (MDR), which is often mediated by efflux pumps like P-glycoprotein (P-gp). usp.brgoogle.com
The sugar moiety is a major focus for modification because it interacts with the minor groove of DNA and influences cellular uptake and recognition by resistance-conferring proteins. researchgate.netgoogle.com
Disaccharide Analogs : One innovative approach involves replacing the single daunosamine sugar with a disaccharide. Researchers have designed and synthesized novel anthracyclines where the 3'-amino group on the first sugar is replaced by a hydroxyl group, and a second sugar residue is attached. researchgate.net The rationale is that modifications in this non-intercalating part of the drug could enhance its recognition at the target DNA-topoisomerase complex. researchgate.net
Azido (B1232118) and Triazole Analogs : To circumvent P-glycoprotein-mediated efflux, analogs with modified sugars have been synthesized. usp.brgoogle.com For example, 3'-azido derivatives of anthracyclines like doxorubicin and daunorubicin (B1662515) have been shown to retain antiproliferative activity and, in some cases, overcome drug resistance by avoiding P-gp binding. usp.br The synthesis of analogs with uncommon sugars, such as those substituted with azido or alkyl triazole groups, represents a key strategy. google.com
Other Glycosidic Modifications : this compound itself is a prime example of a successful sugar modification, being the 4′-O-tetrahydropyranyl derivative of doxorubicin. universiteitleiden.nl Other second-generation anthracyclines like epirubicin (B1671505) (the 4'-epimer of doxorubicin) also highlight the success of this strategy. universiteitleiden.nlusp.br Kinetic studies on a series of anthracyclines with modified sugar moieties have been performed to understand their interaction with transport proteins like MRP and P-gp, providing valuable data for designing new derivatives that can evade these resistance mechanisms. nih.gov
The synthesis of these analogs often involves a semi-synthetic approach, starting with a natural anthracycline and chemically modifying it, or through glycosylation of the aglycone with a newly synthesized, protected sugar donor. usp.br
While modifications to the sugar moiety are more common, altering the aglycone can also yield analogs with improved properties. scispace.com
Demethoxy Analogs : Idarubicin, or 4-demethoxydaunorubicin, is a clinically successful analog where the methoxy (B1213986) group at the C-4 position of the aglycone is absent. nih.govusp.br This modification increases the lipophilicity of the drug, leading to enhanced cellular uptake and a broader spectrum of activity compared to daunorubicin. usp.br
Other Aglycone Variants : Aclarubicin, a naturally occurring anthracycline, features a different aglycone structure that includes a carboxyl ester at the C-10 position. The development of thousands of anthracycline analogs has included various changes to the tetracyclic rings to improve clinical efficacy.
Analogs with Modified Sugar Moieties
Preclinical Evaluation of Novel Derivatives
Before any new drug candidate can be considered for human trials, it must undergo extensive preclinical evaluation. This involves testing in both laboratory (in vitro) and animal (in vivo) models to establish its biological activity and efficacy.
A key example of a this compound derivative undergoing preclinical evaluation is N-(2-hydroxypropyl)methacrylamide (HPMA) copolymer-conjugated this compound (P-THP). mdpi.com This nanomedicine is designed to improve drug delivery to tumors. mdpi.com Preclinical studies have shown that this compound itself demonstrates a higher cellular uptake rate and better antitumor efficacy in preclinical models compared to doxorubicin. nih.gov Animal studies in rabbits with liver tumors showed that intra-arterial administration of this compound led to a significant increase in tumor drug concentration and reduced systemic exposure compared to doxorubicin. nih.gov Similarly, preclinical evaluation of this compound-loaded nanoparticles made from biodegradable polymers has been conducted to enhance systemic delivery and reduce toxicity. researchgate.net
A fundamental component of preclinical evaluation is determining the in vitro cytotoxicity of new analogs against various cancer cell lines. This is often expressed as the IC50 value, which is the concentration of the drug required to inhibit the growth of 50% of the cells.
Studies have consistently shown that this compound (THP) has potent cytotoxic effects. For instance, in a comparison against M5076 ovarian sarcoma and Ehrlich ascites carcinoma cells, this compound was found to be more cytotoxic than doxorubicin (DOX). nih.gov The lower IC50 values for this compound indicate its higher potency in these cell lines. glpbio.com This difference in cytotoxicity is linked to the much lower expression of the target enzyme, topoisomerase II, in M5076 cells, and the lower intracellular accumulation of DOX compared to this compound. nih.gov
The cytotoxicity of novel derivatives, such as polymer-conjugated this compound, has also been evaluated. P-THP, the HPMA polymer conjugate of this compound, was found to be significantly more cytotoxic to human pancreatic tumor cells (SUIT2) than the corresponding doxorubicin conjugate (P-DOX). nih.govresearchgate.net
Table 1: Comparative In Vitro Cytotoxicity (IC50) of this compound and Doxorubicin This table is interactive. You can sort and filter the data.
| Compound | Cell Line | IC50 (μM) | Source |
|---|---|---|---|
| This compound (THP) | M5076 Ovarian Sarcoma | 0.366 | glpbio.com |
| Doxorubicin (DOX) | M5076 Ovarian Sarcoma | >1.379 | nih.gov |
| This compound (THP) | Ehrlich Ascites Carcinoma | 0.078 | glpbio.com |
| Doxorubicin (DOX) | Ehrlich Ascites Carcinoma | 0.096 | nih.gov |
Table 2: Comparative In Vitro Cytotoxicity (IC50) of HPMA Polymer Conjugates This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Incubation Time | IC50 (µg/mL as anthracycline) | Source |
|---|---|---|---|---|
| P-THP | SUIT2 Pancreatic Cancer | 24 h | 0.35 | researchgate.net |
| P-DOX | SUIT2 Pancreatic Cancer | 24 h | 4.8 | researchgate.net |
| P-THP | SUIT2 Pancreatic Cancer | 48 h | 0.14 | researchgate.net |
| P-DOX | SUIT2 Pancreatic Cancer | 48 h | 2.1 | researchgate.net |
| P-THP | SUIT2 Pancreatic Cancer | 72 h | 0.1 | researchgate.net |
| P-DOX | SUIT2 Pancreatic Cancer | 72 h | 1.2 | researchgate.net |
Understanding the mechanism of action of new analogs is critical to their development. For this compound and its derivatives, mechanistic studies explore how they exert their anticancer effects at a molecular level.
The primary mechanism for this compound is the inhibition of topoisomerase II, which prevents the replication of DNA in cancer cells. toku-e.com However, its superior efficacy compared to doxorubicin in certain models has been attributed to its distinct membrane transport properties. This compound is taken up more rapidly and reaches higher intracellular concentrations than doxorubicin, particularly in the nucleus where its target is located. nih.gov This enhanced transport contributes directly to its increased antitumor activity. nih.gov
Further mechanistic studies have revealed other cellular effects. For example, this compound can induce apoptosis in cancer cells, but this is sometimes accompanied by the activation of pro-survival signaling pathways like Akt and ERK. frontiersin.org Research has shown that combining this compound with inhibitors of these pathways can significantly enhance its therapeutic effect. frontiersin.org Additionally, like other anthracyclines, this compound can undergo bioreductive activation by cellular enzymes such as NADPH cytochrome P450 reductase. iiarjournals.org Studies have confirmed that the tetrahydropyranyl substituent in this compound does not impair this activation process. iiarjournals.org
In Vivo Efficacy of Promising Derivatives in Animal Models
One notable derivative, INNO-206, an albumin-bound prodrug of doxorubicin, has demonstrated significant anti-myeloma activity in a SCID mouse model. ashpublications.org In this model, mice bearing LAGκ-1A multiple myeloma tumors treated with INNO-206 at a dose of 10.8 mg/kg showed markedly smaller tumor volumes and human IgG levels at days 28, 35, and 42 compared to the vehicle-treated control group. ashpublications.org Remarkably, 90% of the mice treated with INNO-206 survived the 42-day study period. In stark contrast, treatment with conventional doxorubicin at 4 and 8 mg/kg resulted in significant toxicity and death. ashpublications.org This highlights the improved safety profile and potent anti-tumor effect of this particular derivative in a hematologic malignancy model. ashpublications.orgaacrjournals.org
Another area of investigation has been the development of polymer-conjugated this compound derivatives to enhance tumor targeting through the enhanced permeability and retention (EPR) effect. A hydroxypropyl-acrylamide (HPMA) polymer-conjugated form of this compound (P-THP) was evaluated in a murine sarcoma model (S-180). mdpi.com In this study, P-THP was more effective than free this compound at equivalent doses. mdpi.com At a dose of 15 mg/kg, P-THP led to the survival of all tumor-bearing mice, with most showing tumor resolution by day 90, and no toxicity-related deaths were observed. mdpi.com Conversely, while free this compound did suppress tumor growth, two out of five mice treated at the 15 mg/kg dose died from toxicity. mdpi.com Furthermore, in a xenograft model of human pancreatic cancer (SUIT2), P-THP demonstrated greater antitumor activity than a similarly conjugated doxorubicin (P-DOX), underscoring the importance of the choice of the anthracycline component in such polymer-drug conjugates. acs.orgresearchgate.net
Micellar formulations have also been explored to improve the therapeutic index of this compound. Styrene-maleic acid copolymer-pirarubicin (SMA-pirarubicin) micelles were tested in a murine liver metastasis model. nih.gov Treatment with SMA-pirarubicin at 100 mg/kg resulted in an 80% reduction in tumor volume and a 93% survival rate at 40 days post-tumor inoculation. nih.gov Histological analysis confirmed a significant reduction in tumor cell proliferation by over 90%. nih.gov
The use of nanomaterials as delivery systems for this compound has also shown promise. A single-walled nanotube-pirarubicin (SWNT-THP) conjugate was assessed in a rat model of bladder cancer. The SWNT-THP conjugate exhibited significantly higher tumor depression compared to free this compound (THP) both in vitro and in vivo. nih.gov
Furthermore, some novel anthracycline derivatives have been evaluated against murine tumors. In mice with B16 melanoma, these new derivatives showed a maximal tumor growth inhibition (TGI) of 89% at a 50 mg/kg dose, which was superior to adriamycin's (doxorubicin) maximal TGI of 58% at a 10 mg/kg dose. google.com Against Lewis lung carcinoma, these derivatives also demonstrated superior TGI compared to adriamycin. google.com
Combination therapy studies in animal models have also been conducted. The co-administration of this compound with phenformin (B89758) in an orthotopic mouse model of bladder cancer resulted in a synergistic anticancer effect. frontiersin.org This combination significantly decelerated tumor growth and prolonged the life span of the mice compared to treatment with this compound alone. frontiersin.org
In M5076 solid tumor-bearing mice, this compound monotherapy was effective, reducing the tumor weight to 60% of the control, whereas doxorubicin showed no effect in this model. nih.govselleckchem.com The therapeutic efficacy of this compound was further enhanced by 1.7-fold when co-administered with theanine, which was found to increase the concentration of this compound in the tumor. nih.gov
The tables below summarize the in vivo efficacy of various this compound derivatives and analogs in different animal models.
Table 1: In Vivo Efficacy of this compound Derivatives in Solid Tumor Models
| Derivative/Analog | Animal Model | Cancer Type | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| INNO-206 | SCID Mouse | Multiple Myeloma (LAGκ-1A) | Markedly smaller tumor volumes vs. control. 90% survival at day 42. | ashpublications.orgaacrjournals.org |
| P-THP | Murine Model | Sarcoma (S-180) | More effective than free this compound; 100% survival with tumor resolution at 15 mg/kg. | mdpi.com |
| P-THP | Mouse | Pancreatic Cancer (SUIT2 Xenograft) | Greater antitumor activity than P-DOX. | acs.orgresearchgate.net |
| SMA-pirarubicin | Murine Model | Liver Metastasis | 80% reduction in tumor volume; 93% survival at 40 days. | nih.gov |
| SWNT-THP | Rat | Bladder Cancer | Higher tumor depression than free this compound. | nih.gov |
| Novel Anthracyclines | BDF1 Mouse | B16 Melanoma | Maximal TGI of 89% vs. 58% for adriamycin. | google.com |
| Novel Anthracyclines | DBF1 Mouse | Lewis Lung Carcinoma | Superior TGI compared to adriamycin. | google.com |
Table 2: In Vivo Efficacy of this compound Combination Therapies
| Combination | Animal Model | Cancer Type | Key Efficacy Findings | Reference |
|---|---|---|---|---|
| This compound + Phenformin | Orthotopic Mouse | Bladder Cancer | Synergistic deceleration of tumor growth; prolonged lifespan vs. This compound alone. | frontiersin.org |
Advanced Research Methodologies for Pirarubicin Studies
Spectroscopic Techniques for Interaction Analysis
Spectroscopy is a cornerstone of research into pirarubicin's bioactivity, offering various methods to probe its binding characteristics. These techniques measure how the compound and its target molecules respond to electromagnetic radiation, revealing details about binding modes, kinetics, and structural alterations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating protein-ligand and drug-DNA interactions at an atomic level in solution. nih.govnih.gov It can provide detailed information on the structure of the binding site, the conformation of the drug when bound, and the dynamics of the interaction. researchgate.net In the context of drug discovery, ligand-observed and protein-observed NMR experiments are used to screen for binding and to map the interaction interface. nih.govresearchgate.net
For This compound (B1684484), NMR studies can be employed to characterize its binding to specific DNA sequences or to its protein target, topoisomerase II. By monitoring changes in the chemical shifts of the drug or the target molecule upon complex formation, researchers can identify the specific atoms involved in the binding event. nih.gov This information is invaluable for understanding the precise orientation of this compound within the DNA minor groove or at the protein interface. While specific NMR structural studies detailing the this compound-DNA complex are not widely published, the technique remains a principal tool for such investigations in the broader field of drug discovery. nih.govd-nb.info For instance, 1H-NMR has been used to confirm the structure of this compound-polymer conjugates in drug delivery systems. researchhub.com
Table 1: Applications of NMR Spectroscopy in Drug-Target Interaction Studies
| NMR Application | Information Obtained | Relevance to this compound Research |
|---|---|---|
| Chemical Shift Perturbation (CSP) | Identifies the binding site on the target macromolecule (e.g., protein or DNA). researchgate.net | Mapping the precise intercalation site and groove binding preferences of this compound on DNA. |
| Saturation Transfer Difference (STD) NMR | Identifies which parts of the ligand are in close proximity to the receptor. | Determining the specific functional groups of this compound that make direct contact with DNA or topoisomerase II. |
| Nuclear Overhauser Effect (NOE) Spectroscopy | Provides distance constraints between atoms in the complex, enabling 3D structure determination. | Elucidating the high-resolution 3D structure of the this compound-DNA complex. |
| In-Cell NMR | Studies drug-target interactions within a living cellular environment. d-nb.info | Validating target engagement and assessing binding selectivity of this compound inside cancer cells. d-nb.info |
Fluorescence spectroscopy is a highly sensitive method used to study the binding of fluorescent molecules like this compound to DNA. nih.gov this compound possesses intrinsic fluorescence, which is altered upon interaction with DNA. This change, typically a quenching (decrease) of fluorescence intensity, can be monitored to determine the kinetics and thermodynamics of the binding process. researchgate.netresearchgate.net
Studies have demonstrated that the fluorescence of this compound is significantly quenched upon the addition of calf thymus DNA (ct-DNA). researchgate.net This quenching indicates that the anthracycline portion of the this compound molecule intercalates between the stacked base pairs of the DNA double helix. researchgate.net This insertion into the hydrophobic core of the DNA protects the drug from the aqueous environment, leading to the observed spectral changes. researchgate.net
Competitive binding assays using fluorescent probes like ethidium (B1194527) bromide (EB), a known DNA intercalator, further confirm this mechanism. nih.gov When this compound is added to a DNA-EB complex, it displaces the EB, causing a decrease in the EB's fluorescence. This competition for the same intercalation sites is strong evidence for this compound's intercalative binding mode. nih.govresearchgate.net Such experiments allow for the calculation of key binding parameters.
Table 2: this compound-DNA Binding Parameters Determined by Fluorescence Spectroscopy
| Parameter | Description | Reported Value | Source |
|---|---|---|---|
| Binding Constant (K) | A measure of the affinity between the drug and DNA. | 1.66 x 10⁵ L·mol⁻¹ | researchgate.net |
| Binding Site Number (n) | The number of DNA base pairs that accommodate one drug molecule. | ~2.6 | researchgate.net |
UV-Visible (UV-Vis) absorption spectroscopy is frequently used alongside fluorescence to study drug-DNA interactions. nih.govresearchgate.net When a small molecule binds to DNA, changes in the electronic environment of its chromophore lead to shifts in its UV-Vis absorption spectrum. For intercalating drugs like this compound, this typically manifests as hypochromism (a decrease in absorbance) and a bathochromic shift (a shift to longer wavelengths, or a "red shift").
The interaction between this compound and calf thymus DNA has been investigated using this method. nih.govresearchgate.net The observed changes in the absorption spectrum upon titration with DNA provide qualitative and quantitative information about the binding. These spectral changes confirm the formation of a this compound-DNA complex and are consistent with an intercalation binding mode, which perturbs the electronic states of the anthracycline chromophore. By analyzing the absorbance changes at different DNA concentrations, researchers can calculate binding constants that corroborate the findings from fluorescence spectroscopy. researchgate.net
Circular Dichroism (CD) spectroscopy is an essential tool for investigating changes in the secondary structure of macromolecules like DNA upon ligand binding. nih.govnih.gov DNA is a chiral molecule and exhibits a characteristic CD spectrum depending on its conformation (e.g., B-form, A-form, or Z-form). researchgate.net
When a drug like this compound intercalates into the DNA double helix, it alters the DNA's structure. This includes unwinding the helix at the binding site and increasing the separation between base pairs. These structural perturbations lead to distinct changes in the DNA's CD spectrum. nih.gov For intercalators, typical CD spectral changes include an increase in the intensity of the positive band around 275 nm and the negative band around 245 nm, which are characteristic of B-form DNA. researchgate.net Additionally, an induced CD signal may appear in the region where the drug absorbs light (above 300 nm), indicating that the achiral drug molecule has been forced into a chiral environment upon binding to the DNA. acs.org Although specific CD studies on this compound are not extensively detailed in the literature, this technique is fundamental for confirming the structural consequences of its intercalation, as has been shown for many other anthracyclines. researchgate.netacs.org
UV-Vis Spectroscopy for Binding Studies
Computational Modeling and Simulations
Alongside experimental techniques, computational methods provide powerful predictive insights into drug-target interactions, guiding further experimental work.
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, such as DNA or a protein. openaccessjournals.com The method involves placing the ligand (this compound) into the binding site of the receptor (e.g., a specific DNA sequence or the active site of topoisomerase II) in various conformations and orientations. openaccessjournals.commdpi.com A scoring function is then used to estimate the binding energy for each pose, with lower scores typically indicating a more favorable interaction. diva-portal.org
For this compound, molecular docking can be used to:
Predict Binding Poses: Identify the most stable three-dimensional arrangement of this compound when intercalated into the DNA double helix.
Determine Binding Affinity: Estimate the strength of the interaction, which can be compared with experimental data.
Investigate Sequence Selectivity: Predict whether this compound prefers to bind to specific DNA sequences (e.g., GC-rich or AT-rich regions).
Elucidate Interactions: Detail the specific non-covalent interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. acs.orgopenaccessjournals.com
These simulations provide a static snapshot of the binding event and are crucial for generating hypotheses about the mechanism of action that can be tested experimentally. nih.gov
Molecular Dynamics Simulations of Drug-Biomolecule Complexes
Molecular dynamics (MD) simulations serve as a powerful computational microscope to elucidate the intricate and dynamic interactions between this compound and its biological targets at an atomic level. These simulations provide insights into the binding mechanisms, stability, and conformational changes of drug-biomolecule complexes, which are challenging to observe through experimental methods alone. The primary target for this compound, like other anthracyclines, is DNA, where it intercalates between base pairs, and also interacts with enzymes such as topoisomerase II.
MD simulations have been employed to model the intercalation of this compound into DNA. These studies often build upon the well-documented interactions of its parent compound, doxorubicin (B1662922). The simulations can reveal the specific hydrogen bonds, electrostatic interactions, and van der Waals forces that stabilize the this compound-DNA complex. The tetrahydropyranyl (THP) moiety of this compound, which distinguishes it from doxorubicin, is of particular interest in these simulations. This group enhances the lipophilicity of the molecule, which is believed to facilitate faster cellular uptake and nuclear localization. acs.orgiiarjournals.org MD studies can model how this moiety affects the drug's approach, insertion, and final orientation within the DNA minor groove, potentially influencing the degree of DNA deformation and the subsequent inhibition of DNA replication and transcription.
Research has shown that this compound can induce oxidative DNA damage, particularly in the presence of metal ions like Cu(II). researchgate.net While not a direct MD simulation study, the findings suggest complex interactions involving the drug, DNA, and metal ions. MD simulations could further explore the coordination of Cu(II) by this compound and how this complex interacts with DNA, potentially leading to the generation of reactive oxygen species (ROS) in close proximity to the genetic material.
Furthermore, computational docking and simulation studies help in understanding the binding affinity of this compound to its targets. For instance, a study exploring potential inhibitors for SARS-CoV-2 repurposed existing drugs and calculated a docking score for this compound, indicating its potential for binding interactions with protein targets, a process that can be further explored with MD simulations to understand the dynamics of the interaction.
Pharmacokinetic and Pharmacodynamic Modeling in Preclinical Systemsfrontiersin.org
Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a quantitative approach used to describe the time course of drug absorption, distribution, metabolism, and excretion (PK) and its resulting physiological effect (PD). In preclinical research, these models are instrumental in understanding and predicting the efficacy and behavior of this compound, optimizing dosing regimens, and facilitating translation to clinical settings. acs.orgcatapult.org.uk
A significant preclinical study compared the PK/PD advantages of this compound (also known as THP) with adriamycin (doxorubicin) in a rabbit model with an implanted VX2 tumor. nih.govresearchgate.net When administered via the intraarterial hepatic route, this compound demonstrated a marked pharmacokinetic advantage. Its systemic exposure (Area Under the Curve, AUC) was reduced eightfold compared to intravenous administration, which correlated with very low drug concentrations in heart tissue. nih.gov Concurrently, the tumor concentration of this compound was 10.5 times higher after intraarterial administration compared to the intravenous route. nih.gov This superior PK profile translated directly to a pharmacodynamic advantage: a significantly lower tumor growth rate in the intraarterial this compound group compared to those treated intravenously. nih.govresearchgate.net This study highlights how PK/PD modeling in a preclinical system can quantify the therapeutic benefits of a specific administration route.
The models used in such studies are typically compartmental models. For instance, a two-compartment model with first-order elimination is often used to describe the plasma concentration of anthracyclines. nih.gov Data from these models can establish relationships between PK parameters (like AUC or peak concentration, Cmax) and PD endpoints (like tumor growth inhibition or biomarkers of toxicity). A clinical study in breast cancer patients later confirmed a direct relationship between the AUC of this compound and its metabolites and its effects on granulocytes and platelets, demonstrating the predictive power of such models established in preclinical phases. nih.gov
These preclinical PK/PD studies provide a mechanistic understanding of the drug's action and are crucial for selecting drug candidates and designing early-phase clinical trials. fsu.edu
Omics Approaches in this compound Research
Transcriptomics, the study of the complete set of RNA transcripts in a cell, provides a global view of how this compound alters gene expression to exert its cytotoxic effects and how cancer cells, in turn, develop resistance. Methodologies like RNA sequencing (RNA-Seq) and microarrays are pivotal in this research area. acs.orgnih.govfrontiersin.org
Several studies have utilized gene expression profiling to understand the molecular mechanisms of this compound. For example, research on non-muscle invasive bladder cancer (NMIBC) used gene expression levels to guide postoperative intravesical chemotherapy. nih.gov Patients with high expression of the TOP2A gene, which encodes the drug's target topoisomerase II alpha, were selected for this compound treatment, leading to a significantly lower recurrence rate compared to the control group receiving empirical treatment. nih.gov This demonstrates the use of transcriptomics to identify predictive biomarkers for this compound sensitivity.
In a study on breast cancer circulating tumor cells (CTCs), RNA-seq was used to compare the gene expression profiles of a this compound-resistant CTC line (CTC-3) with a sensitive cell line (MCF-7). researchgate.net This analysis revealed global changes in genes related to cancer stem cells, drug resistance, and metastasis, helping to elucidate the molecular basis of this compound resistance. researchgate.net Similarly, gene expression profiling has been used to identify signatures that predict tumor response to anthracycline-based chemotherapy in breast cancer cohorts. researchgate.net
Furthermore, transcriptomic studies have identified specific genes and pathways modulated by this compound. In HeLa cells, this compound was found to decrease the mRNA expression of ubiquitin-specific peptidase 22 (USP22), a gene implicated in tumorigenesis, in a dose- and time-dependent manner. nih.gov Another study involving the Japanese Study Group for Pediatric Liver Tumors (JPLT-2) utilized gene expression profiling of hepatoblastoma samples from patients treated with a this compound-containing regimen to classify tumors and potentially predict outcomes. sciencerepository.org
| Study Focus | Methodology | Key Gene/Pathway | Cell/Tumor Type | Finding | Reference |
|---|---|---|---|---|---|
| Predicting Treatment Response | Gene Expression Analysis | TOP2A | Non-Muscle Invasive Bladder Cancer | High TOP2A expression correlates with sensitivity to this compound. | nih.gov |
| Drug Resistance Mechanism | RNA-Seq | Stemness & Metastasis Genes | Breast Cancer CTCs | Identified global gene expression changes in this compound-resistant cells. | researchgate.net |
| Molecular Mechanism of Action | RT-qPCR | USP22 | HeLa Cells | This compound downregulates USP22 mRNA expression. | nih.gov |
| Tumor Classification | Gene Expression Profiling | Not Specified | Hepatoblastoma | Used to analyze tumor samples from patients treated with this compound. | sciencerepository.org |
Proteomics, which involves the large-scale analysis of proteins, offers deep insights into the functional consequences of this compound treatment. mdpi.com This includes changes in protein expression levels, post-translational modifications, and the perturbation of signaling networks that control cell fate. While large-scale, mass spectrometry-based proteomics studies specifically on this compound are emerging, numerous studies have used protein analysis techniques like Western blotting to investigate its effects on key cellular proteins. wikipedia.orginstitut-curie.orgiric.ca
A key area of investigation has been the elucidation of signaling pathways involved in this compound-induced apoptosis and chemoresistance. One study demonstrated that this compound decreases the expression of USP22 protein and inhibits the phosphorylation of CREB-1 in HeLa cells, revealing a novel mechanism for its pro-apoptotic effects. nih.govnih.gov In bladder cancer cells, this compound treatment was found to induce the activation of pro-survival pathways involving AKT and ERK. frontiersin.org The combination of this compound with phenformin (B89758), an inhibitor of these pathways, significantly suppressed bladder cancer growth. frontiersin.org This study also showed that this compound alone increased the phosphorylation of mTOR and its downstream target 4EBP1. frontiersin.org
Proteomics is also crucial for understanding resistance mechanisms. In triple-negative breast cancer (TNBC), a this compound-resistant cell line was found to overexpress the glucose-regulated protein 78 (GRP78). nih.gov Down-regulating GRP78 reversed this resistance and was shown to involve the p-AKT/mTOR pathway. nih.govportlandpress.com Similarly, research in hepatocellular carcinoma showed that inhibiting receptor-interacting protein kinase 1 (RIPK1) enhanced this compound's cytotoxic efficacy by affecting the AKT-p21 pathway. medsci.org
| Protein/Pathway Investigated | Cell/Tumor Type | Effect of this compound | Research Implication | Reference |
|---|---|---|---|---|
| USP22 / CREB-1 | HeLa Cells | Decreases USP22 expression, inhibits CREB-1 phosphorylation. | Elucidates a molecular mechanism of this compound-induced apoptosis. | nih.govnih.gov |
| AKT / ERK / mTOR | Bladder Cancer | Activates AKT and ERK pathways, increases mTOR phosphorylation. | Identifies pathways that can be co-targeted to enhance efficacy. | frontiersin.org |
| GRP78 / p-AKT / mTOR | Triple-Negative Breast Cancer | Resistance is associated with GRP78 overexpression. | Identifies GRP78 as a resistance marker and therapeutic target. | nih.gov |
| RIPK1 / AKT / p21 | Hepatocellular Carcinoma | Inhibition of RIPK1 enhances this compound efficacy. | Highlights RIPK1 as a key factor in this compound resistance. | medsci.org |
| Bax / BCL-2 | Breast Cancer (MDA-MB-231) | Increases pro-apoptotic Bax, decreases anti-apoptotic BCL-2. | Confirms induction of the intrinsic apoptosis pathway. | e3s-conferences.org |
Metabolomics is the comprehensive analysis of small molecule metabolites in a biological system and provides a functional readout of the cellular state. In this compound research, metabolomics can uncover how the drug disrupts cellular metabolism, which is often reprogrammed in cancer cells, and identify metabolic vulnerabilities that could be exploited for combination therapies. mdpi.com
Studies have shown that the efficacy of this compound is closely linked to cellular metabolic pathways, particularly those involving reactive oxygen species (ROS). One of the proposed anticancer mechanisms for anthracyclines is the generation of ROS, which can damage cellular components and trigger apoptosis. iiarjournals.org A study in liver cancer cells demonstrated that dichloroacetate (B87207) (DCA), a metabolic regulator, enhances the antitumor effect of this compound by increasing ROS levels and activating the JNK signaling pathway. oaepublish.com This suggests that this compound perturbs the cellular redox balance, a key aspect of metabolism.
Another study investigated the cumulative cardiotoxicity of this compound and found that successive doses lead to significant disturbances in metabolic pathways related to cellular energy production in the myocardium. nih.gov While this study focused on toxicity, it underscores the profound impact of this compound on fundamental metabolic processes. The use of metabolomics in this context helped to show that a liposomal formulation of this compound caused minimal metabolic alterations compared to the free drug, correlating with reduced cardiotoxicity. nih.gov
Metabolomics research on other anthracyclines and in cancer chemoresistance provides a framework for future this compound studies. frontiersin.orgresearchgate.net For instance, resistance to doxorubicin in AML cell lines has been linked to widespread changes in lipid catabolism, fatty acid oxidation, and amino acid metabolism. researchgate.net Given the structural similarity, it is plausible that this compound resistance involves similar metabolic reprogramming. Understanding these this compound-induced metabolic perturbations is critical for developing strategies to overcome drug resistance and improve therapeutic outcomes. oaepublish.combiomedpress.org
Proteomics for Protein Expression and Modification Analysis
Cellular Imaging and Microscopy Techniquesfrontiersin.orgnih.gov
Cellular imaging and microscopy are indispensable tools for visualizing the subcellular fate and effects of this compound. These techniques allow researchers to directly observe drug uptake, intracellular distribution, and the resulting morphological and functional changes in cancer cells in real-time. fsu.eduoni.bio
Confocal laser scanning microscopy is frequently used to study the cellular internalization of this compound, which is intrinsically fluorescent. Studies have shown that this compound exhibits very rapid cellular uptake and accumulation, primarily within the nucleus. acs.orgresearchgate.net One study comparing this compound (THP) to doxorubicin (DOX) found that intracellular fluorescent staining for this compound was visible in just two minutes, significantly faster than for doxorubicin. acs.org This rapid nuclear localization is consistent with its primary mechanism of action as a DNA intercalating agent. Imaging has also been used to compare the uptake of free this compound versus polymer-conjugated forms, showing that while conjugates have slower uptake, the drug still localizes to the nucleus upon release. acs.orgresearchgate.net Confocal microscopy was also used to confirm the dose-dependent uptake of this compound-loaded nanoparticles into adipose-derived stem cells, which serve as a delivery vehicle. researchgate.net
High-content screening (HCS) or high-content imaging (HCI) combines automated fluorescence microscopy with quantitative image analysis to measure multiple cellular parameters simultaneously in a high-throughput manner. europeanpharmaceuticalreview.comnih.govplos.org This methodology is applied in this compound research to assess cytotoxicity by measuring markers such as changes in nuclear morphology, cell proliferation, and cell viability. plos.orgevotec.com For example, a study on the cytotoxicity of a this compound liposome (B1194612) powder on A549 lung cancer cells utilized HCS analysis. nih.gov Another study used an imaging cytometer to analyze this compound-induced generation of hydrogen peroxide and changes in mitochondrial membrane potential, providing quantitative data on apoptotic events at the single-cell level. iiarjournals.org
Advanced techniques like single-molecule localization microscopy (SMLM), which offers super-resolution capabilities, have the potential to visualize the interaction of individual this compound molecules with DNA strands or topoisomerase complexes with unprecedented detail, though specific applications to this compound are still an emerging area. frontiersin.orgmicroscopyu.com
Confocal Microscopy for Subcellular Localization
Confocal laser scanning microscopy is a powerful technique for visualizing the intracellular distribution of this compound, providing high-resolution, three-dimensional images that allow for precise localization within subcellular compartments. This method is crucial for understanding the drug's mechanism of action, as the site of accumulation directly relates to its cytotoxic effects.
In studies involving this compound, its intrinsic fluorescence is a key advantage. The drug can be excited by a laser at a specific wavelength (e.g., 488 nm), and its emission can be captured to map its location within the cell. Research has shown that this compound exhibits rapid cellular internalization. For instance, in studies with SUIT2 human pancreatic cancer cells, intracellular fluorescent staining of this compound was detectable by confocal microscopy as early as two minutes after administration. nih.gov The technique allows for the visualization of the drug in various parts of the cell, most notably the nucleus, which is consistent with its primary mechanism of action as a DNA intercalator.
The process typically involves treating cultured cells with this compound for specific time periods. After incubation, the cells are prepared for microscopy, which may involve washing to remove the extracellular drug and mounting on slides. The images captured by the confocal microscope reveal the intensity and location of the this compound fluorescence, which can be overlaid with images of specific organelles stained with other fluorescent markers to determine precise co-localization. researchgate.net This allows researchers to quantitatively and qualitatively assess the drug's uptake and distribution kinetics at a subcellular level. nih.gov
Live-Cell Imaging for Dynamic Cellular Responses
Live-cell imaging offers a significant advantage over fixed-cell methods by enabling the real-time observation of dynamic cellular processes in response to this compound treatment. researchgate.net This technique allows researchers to monitor and quantify cellular events as they unfold over time, providing critical insights into the kinetics of drug action and the subsequent cellular fate. farmaciajournal.com
Using live-cell imaging, it is possible to track a variety of dynamic responses to this compound. These include the initial stages of drug uptake, its transport within the cell, and its accumulation in target organelles like the nucleus. Furthermore, the downstream consequences of drug action, such as the induction of apoptosis, can be monitored in real-time. For example, by using specific fluorescent reporters, researchers can visualize key apoptotic events, such as caspase activation or changes in mitochondrial membrane potential, in individual cells following this compound exposure. researchgate.net
The methodology involves culturing cells in a chamber that can be mounted on a microscope stage equipped with environmental controls to maintain optimal temperature, CO2, and humidity. researchgate.net This setup keeps the cells viable for extended imaging periods, which can range from hours to days. Time-lapse microscopy is then used to capture images at regular intervals, which can be compiled into a video to visualize the dynamic cellular responses. googleapis.com This approach is invaluable for understanding the heterogeneity of cellular responses within a population and for identifying transient events that would be missed in fixed-cell endpoint assays. researchgate.net While specific studies detailing the live-cell imaging of this compound are not widely published, the technique holds immense potential for elucidating its complex and dynamic interactions with living cancer cells. scispace.com
Scanning Electron Microscopy for Microvasculature Studies
Scanning electron microscopy (SEM) is a critical tool for investigating the effects of this compound, particularly when formulated as a macromolecular drug conjugate like Styrene (B11656) Maleic Acid (SMA)-pirarubicin, on tumor microvasculature. scispace.comnih.govscielo.br This high-resolution imaging technique provides detailed three-dimensional views of the surface topography of vascular casts, allowing for a thorough assessment of architectural changes in blood vessels following drug treatment. nih.govbioline.org.br
In preclinical studies using murine models of colorectal liver metastases, SEM has been employed to examine the tumor microvasculature after the administration of SMA-pirarubicin. nih.govscielo.br The methodology often involves creating microvascular resin casts of the tumor vasculature. After the resin has polymerized within the blood vessels, the surrounding tissue is digested away, leaving a detailed replica of the vascular network that can be coated with a conductive material and imaged with SEM.
Bioanalytical Methods for this compound Detection in Preclinical Samples
The accurate quantification of this compound in biological matrices is fundamental for preclinical pharmacokinetic and pharmacodynamic studies. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the principal bioanalytical techniques employed for this purpose. core.ac.uk
High-Performance Liquid Chromatography (HPLC) for Quantification
High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection is a widely used method for the quantification of this compound and related anthracyclines in preclinical samples. core.ac.uk The method's robustness, precision, and accuracy make it suitable for routine analysis in pharmacokinetic studies. While specific validated methods for this compound are proprietary to research labs, methods for structurally similar compounds like epirubicin (B1671505) provide a clear framework.
A typical HPLC method involves several key steps: sample preparation, chromatographic separation, and detection. Sample preparation usually entails a liquid-liquid extraction or protein precipitation to isolate the drug from the biological matrix (e.g., plasma, tissue homogenates). core.ac.uk Chromatographic separation is then achieved on a reverse-phase column (e.g., C18) using an isocratic or gradient mobile phase, often a mixture of an acidic buffer and an organic solvent like acetonitrile. core.ac.uk
Validation of the HPLC method is performed according to regulatory guidelines to ensure its reliability. Key validation parameters include linearity, precision, accuracy, specificity, and sensitivity (Limit of Detection and Quantification).
Table 1: Example Validation Parameters for an HPLC-UV Method for a this compound-related Compound (Epirubicin)
| Parameter | Specification | Finding |
|---|---|---|
| Linearity Range | Correlation coefficient (r²) > 0.99 | r² = 0.999 |
| Limit of Detection (LOD) | Signal-to-noise ratio ~3:1 | ~8 ng/mL |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ~10:1 | ~25 ng/mL |
| Intra-day Precision | Relative Standard Deviation (RSD) < 2% | < 1.0% |
| Inter-day Precision | Relative Standard Deviation (RSD) < 2% | < 2.0% |
| Accuracy (Recovery) | 80-120% | 94.65 - 100.26% |
Data based on a validated method for epirubicin, a close structural analog of this compound. core.ac.uk
This type of validated HPLC method is successfully applied to determine drug concentrations in various preclinical samples, enabling the characterization of the absorption, distribution, metabolism, and excretion profiles of this compound. core.ac.uk
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of this compound in preclinical and clinical samples, such as human plasma. This technique combines the separation power of liquid chromatography with the precise detection capabilities of tandem mass spectrometry, allowing for very low detection limits and the ability to distinguish the analyte from co-eluting compounds and matrix interferences.
In a typical LC-MS/MS workflow, this compound is first extracted from the plasma sample, often using liquid-liquid extraction. An internal standard is added prior to extraction to ensure accuracy. The extract is then injected into the LC system, where this compound is separated from other components on a chromatographic column, such as an Agilent Eclipse XDB-C18. The eluent from the column is then introduced into the mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented, and a resulting characteristic product ion is monitored for quantification.
A validated LC-MS/MS method for this compound demonstrates excellent performance characteristics, as outlined in the table below.
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for this compound Quantification in Human Plasma
| Parameter | This compound (THP) |
|---|---|
| Linear Concentration Range | 1-500 ng/mL |
| Intra-day Precision (%RSD) | < 9.31% |
| Inter-day Precision (%RSD) | < 13.66% |
| Accuracy (%RE) | -0.2% to 9.07% |
Data from a study on the simultaneous quantification of this compound and other chemotherapeutics.
The high sensitivity and specificity of LC-MS/MS make it the gold standard for bioanalytical studies requiring precise quantification of this compound, especially when low concentrations are expected.
Challenges and Future Directions in Pirarubicin Academic Research
Addressing Multidrug Resistance Complexity
Multidrug resistance (MDR) remains a primary obstacle in the clinical utility of many chemotherapeutic agents, including anthracyclines. iiarjournals.org Pirarubicin (B1684484) has demonstrated a capacity to be effective against certain multidrug-resistant cancer cells, a characteristic that is a significant focus of ongoing research.
A key mechanism of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of cancer cells, thereby reducing their intracellular concentration and efficacy. spandidos-publications.com Studies suggest that this compound may be able to partially circumvent P-gp-mediated resistance. nih.gov For instance, in an in vitro study using fresh surgical specimens of breast cancer, this compound showed a higher efficacy rate compared to doxorubicin (B1662922) and epirubicin (B1671505), particularly in P-gp-positive tissues. nih.gov This suggests that this compound might be a less favorable substrate for P-gp or may have different interactions within the cell that mitigate the effects of the efflux pump. nih.gov
Further research has explored agents that can modulate P-gp function to enhance this compound's cytotoxicity. Gallic acid, for example, was shown to reverse drug resistance in doxorubicin-resistant leukemia cells (K562/Dox) by inhibiting the function of P-glycoprotein, which led to increased intracellular accumulation of this compound. spandidos-publications.com Similarly, other natural compounds like 4-hydroxybenzoic acid and 4-hydroxy-3-methoxybenzoic acid have been investigated for their ability to modulate P-gp-mediated efflux of this compound in resistant leukemia cell lines. researchgate.net
Beyond P-gp, other resistance mechanisms are also under investigation. Research in bladder cancer has identified the aldo-keto reductase family 1 member C1 (AKR1C1) gene as critical for this compound resistance. mdpi.com Overexpression of AKR1C1 conferred resistance both in vitro and in vivo, an effect that could be reversed by an AKR1C1 inhibitor, highlighting a potential therapeutic strategy to overcome this specific form of resistance. mdpi.com In hepatocellular carcinoma (HCC), resistance has been linked to the Receptor-Interacting Protein Kinase 1 (RIPK1)-AKT-P21 pathway, where RIPK1 inhibition was found to enhance this compound's anti-tumor effect by overcoming chemoresistance. medsci.org
The table below summarizes key preclinical findings on this compound in the context of multidrug resistance.
| Model System | Resistance Mechanism | Key Findings | Reference(s) |
| Human Breast Cancer Tissues | P-glycoprotein (P-gp) | This compound demonstrated higher efficacy in P-gp-positive tissues compared to doxorubicin and epirubicin. | nih.gov |
| K562/Dox Leukemia Cells | P-glycoprotein (P-gp) | Gallic acid inhibited P-gp function, leading to increased intracellular this compound accumulation and enhanced anticancer effect. | spandidos-publications.com |
| T24 Bladder Cancer Cells | AKR1C1 Gene Expression | Overexpression of AKR1C1 induced this compound resistance; inhibition of AKR1C1 restored sensitivity. | mdpi.com |
| Hepatocellular Carcinoma Cells | RIPK1-AKT-P21 Pathway | Inhibition of RIPK1 overcame this compound resistance and enhanced its cytotoxic efficacy. | medsci.org |
| MCF-7/ADR Breast Cancer Cells | P-glycoprotein (P-gp) | PEG-derivatized vitamin E (PAMV6) micelles delivering this compound reversed MDR by inhibiting P-gp activity and bypassing efflux. | acs.org |
Exploring Novel Targets and Pathways
While this compound's primary mechanisms of action are understood to be DNA intercalation and inhibition of topoisomerase II, contemporary research is dedicated to uncovering novel molecular targets and signaling pathways that mediate its effects. researchgate.netpatsnap.commedchemexpress.com This line of inquiry is crucial for identifying biomarkers of response and developing rational combination therapies.
One significant area of investigation is this compound's ability to induce apoptosis through the generation of reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂). iiarjournals.org Studies have shown that this compound-induced apoptosis is suppressed in H₂O₂-resistant cells, confirming the involvement of this pathway. iiarjournals.org The generation of ROS can lead to oxidative DNA damage, which, in conjunction with topoisomerase II inhibition, triggers mitochondrial dysfunction and caspase activation, culminating in apoptosis. iiarjournals.orgiiarjournals.org
Research into this compound's impact on cell cycle regulation has identified specific molecular players. In multidrug-resistant osteosarcoma cells, this compound was found to induce G2/M phase cell cycle arrest by downregulating cyclin B1 expression and altering the phosphorylation status of Cdc2 and Cdc25C, which ultimately decreases the activity of the Cdc2-cyclin B1 complex.
Recent studies have also implicated non-coding RNAs in mediating this compound's action. In triple-negative breast cancer (TNBC), this compound was found to downregulate circDUSP16, which in turn affects the miR-1224-3p/TFDP2 axis, suggesting that this pathway is involved in its therapeutic effects. researchgate.net Another circular RNA, circZCCHC2, was shown to be downregulated by this compound, and overexpression of circZCCHC2 was linked to reduced drug sensitivity in TNBC models. nih.gov
Furthermore, specific protein targets are being elucidated. In cervical cancer cells, this compound was shown to decrease the expression of ubiquitin-specific peptidase 22 (USP22) by inhibiting the phosphorylation of CREB-1 and its binding to the USP22 promoter, providing a novel mechanism for its pro-apoptotic effects. iiarjournals.org
The table below details some of the novel targets and pathways being explored in this compound research.
| Target/Pathway | Cancer Type/Model | Mechanism of Action/Effect | Reference(s) |
| ROS Generation (H₂O₂) | HL-60 Leukemia Cells | Induces oxidative DNA damage, leading to mitochondrial dysfunction and apoptosis. | iiarjournals.org |
| Cell Cycle Regulation (Cyclin B1, Cdc2, Cdc25C) | MDR Osteosarcoma Cells | Downregulates cyclin B1 and alters phosphorylation of Cdc2/Cdc25C, causing G2/M arrest. | |
| USP22/CREB-1 | HeLa Cervical Cancer Cells | Inhibits CREB-1 phosphorylation, leading to decreased USP22 expression and apoptosis. | iiarjournals.org |
| circDUSP16/miR-1224-3p/TFDP2 | Triple-Negative Breast Cancer | This compound downregulates circDUSP16, mediating its therapeutic effect through this axis. | researchgate.net |
| circZCCHC2/miR-1200/TPR | Triple-Negative Breast Cancer | This compound downregulates circZCCHC2, which is associated with promoting malignant progression and drug resistance. | nih.gov |
| RIPK1/AKT/p21 | Hepatocellular Carcinoma | Inhibition of RIPK1 enhances this compound's efficacy by increasing p21 and causing G0/G1 arrest. | medsci.org |
Development of Next-Generation Delivery Systems (Preclinical Focus)
To enhance the therapeutic index of this compound, significant academic research has focused on developing advanced drug delivery systems (DDS). These systems aim to increase the drug's accumulation in tumor tissue while minimizing its exposure to healthy organs, thereby reducing systemic toxicity.
A prominent example is the conjugation of this compound to N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, creating a nanomedicine often referred to as P-THP. mdpi.comnih.gov This approach leverages the enhanced permeability and retention (EPR) effect, where the larger size of the polymer-drug conjugate (e.g., ~40 kDa) prevents rapid kidney excretion and allows it to passively accumulate in solid tumors, which have leaky vasculature. nih.gov P-THP often incorporates a pH-sensitive hydrazone linker, designed to be stable in the neutral pH of the bloodstream but to cleave and release the active this compound in the acidic tumor microenvironment. nih.govresearchgate.net Preclinical studies have demonstrated that P-THP leads to significantly higher and more sustained drug concentrations in tumor tissue compared to free this compound. mdpi.com This targeted delivery has shown superior antitumor activity in various preclinical models, including those for pediatric solid tumors and gynecological malignancies. mdpi.comnih.gov
Other innovative delivery platforms are also being explored. Styrene-maleic acid (SMA) copolymer-pirarubicin micelles have been developed and tested in murine models of colorectal liver metastases. nih.govnih.gov These micelles also utilize the EPR effect for tumor targeting and have been shown to induce tumor-selective oxidative stress and improve survival compared to the free drug. nih.gov
More sophisticated active targeting strategies are also in preclinical development. Vasoactive intestinal peptide (VIP) has been grafted onto the surface of sterically stabilized micelles loaded with this compound. researchgate.net Since VIP receptors are often overexpressed on breast cancer cells, this functionalization aims to actively target the drug to the tumor site. In a xenograft model of breast cancer, these VIP-functionalized micelles demonstrated significantly higher anticancer activity and tumor accumulation. researchgate.net
The table below summarizes various next-generation delivery systems for this compound currently under preclinical investigation.
| Delivery System | Key Features | Preclinical Model(s) | Observed Advantages | Reference(s) |
| HPMA Polymer Conjugate (P-THP) | EPR effect-based targeting; pH-sensitive drug release (hydrazone bond). | Pediatric solid tumors, gynecological malignancies, prostate cancer. | High tumor-specific accumulation, reduced systemic toxicity, superior antitumor efficacy. | mdpi.com, nih.gov, nih.gov |
| Styrene-Maleic Acid (SMA) Micelles | EPR effect-based targeting; micellar encapsulation. | Murine colorectal liver metastases. | Tumor-selective ROS induction, improved survival, inhibition of metastases. | nih.gov, nih.gov |
| VIP-Grafted Sterically Stabilized Micelles | Active targeting via VIP receptors; micellar encapsulation. | 4T1 breast cancer xenograft. | Enhanced tumor accumulation and eradication, higher anticancer activity. | researchgate.net |
| PEG-derivatized Vitamin E Micelles | P-gp inhibition; micellar encapsulation. | MCF-7/ADR (MDR breast cancer) xenograft. | Overcomes multidrug resistance, increases intracellular drug concentration, reduces systemic toxicity. | acs.org |
| Human Serum Albumin Nanoparticles | Co-delivery with paclitaxel (B517696); nanoparticle formulation. | 4T1 murine breast cancer. | Enhanced antitumor effect, reduced bone marrow suppression and organ toxicities. |
Integration of Systems Biology Approaches
The complexity of cancer, characterized by intricate networks of molecular interactions and cellular heterogeneity, necessitates a holistic research approach. Systems biology, which integrates experimental high-throughput data (e.g., genomics, proteomics, metabolomics) with computational and mathematical modeling, offers a powerful framework to understand drug action and resistance on a network level. embo.orgnih.gov While the application of systems biology specifically to this compound is still in its nascent stages, the broader field provides a clear roadmap for future academic inquiry.
A primary goal of systems biology in oncology is to move from a single-target view of drug action to a comprehensive understanding of how a drug perturbs the entire cellular system. mdpi.com For this compound, this would involve generating multi-omics data from sensitive and resistant cancer models before and after treatment. These datasets could then be used to construct network models that identify not only the primary drug targets but also the downstream pathways and feedback loops that are affected. Such models can reveal non-obvious mechanisms of action and predict how cancer cells might adapt to evade therapy. nih.gov
Systems biology approaches are particularly well-suited for tackling drug resistance. By comparing the molecular networks of this compound-sensitive and this compound-resistant cells, researchers can identify the key nodes and pathways that drive the resistant phenotype. mdpi.com This can lead to the discovery of novel biomarkers that predict which patients are likely to develop resistance and can suggest rational co-targeting strategies to overcome it. nih.gov For example, if a systems model identifies the upregulation of a specific survival pathway as an escape mechanism, a second drug targeting that pathway could be combined with this compound to create a more durable therapeutic response.
Furthermore, the integration of computational modeling with experimental data can help in personalizing treatment. institut-curie.org As methods for generating patient-specific data, such as from patient-derived organoids or xenografts, become more common, systems biology models could be used to predict an individual's response to this compound based on their unique molecular profile. institut-curie.org This could lead to more precise patient stratification and the design of customized therapeutic regimens.
While direct applications to this compound are limited, the principles of systems biology are being actively applied to cancer drug research, setting a clear precedent for future studies. amazon.com
Investigating this compound's Role in Emerging Oncological Research Areas (e.g., Immunotherapy Combinations - preclinical rationale)
A significant frontier in cancer research is the combination of traditional chemotherapies with novel treatments like immunotherapy. There is a strong preclinical rationale for investigating the combination of this compound with immunotherapeutic agents, particularly immune checkpoint inhibitors (ICIs). mdpi.com
The basis for this synergy lies in the ability of certain chemotherapies, including anthracyclines, to induce immunogenic cell death (ICD). frontiersin.org ICD is a form of apoptosis that is accompanied by the release of damage-associated molecular patterns (DAMPs), which act as "danger signals" to the immune system. These signals can promote the maturation of dendritic cells, enhance the presentation of tumor antigens, and facilitate the priming and recruitment of tumor-specific T cells. mdpi.comfrontiersin.org By turning a "cold" tumor (immunologically quiescent) into a "hot" one (immunologically active), this compound could potentially increase the efficacy of ICIs that rely on a pre-existing anti-tumor immune response. oncodaily.com
Preclinical research is beginning to explore this potential directly. One study described the development of a delivery system designed to co-localize this compound and an anti-PD-1 antibody, aiming to maximize the immunomodulatory effects of the chemotherapy at the tumor site where the checkpoint blockade is active. researchgate.net Another investigation highlighted the potential of this compound-loaded nanostructured lipid carriers to arouse an increased immunogenic response in preclinical breast cancer models. researchgate.net
The tumor microenvironment (TME) is a key player in immunotherapy resistance, often characterized by hypoxia and the presence of immunosuppressive cells. oncodaily.com Research on a styrene-maleic acid (SMA) copolymer-pirarubicin delivery system showed that it not only induced tumor-selective oxidative stress but also decreased tumor hypoxia. nih.gov By remodeling the TME, this compound could create a more favorable environment for an effective immune attack, further supporting its use in combination with immunotherapy.
While much of the direct clinical evidence involves other anthracyclines like doxorubicin, the shared mechanisms of action provide a solid foundation for dedicated preclinical studies on this compound. frontiersin.orgoncodaily.com Future research will need to determine the optimal sequencing and scheduling of this compound and immunotherapy to maximize synergistic effects while managing potential toxicities. mdpi.comfrontiersin.org
Establishing Standardized Preclinical Models for this compound Evaluation
The translation of promising laboratory findings into clinical success depends heavily on the use of relevant and predictive preclinical models. A significant challenge in this compound research, as with many anticancer agents, is the establishment and standardization of models that accurately recapitulate human disease and predict patient response.
Traditional preclinical research has relied on established cancer cell lines grown in 2D culture and subcutaneous xenografts in immunodeficient mice. While these models have been instrumental, they often fail to capture the complexity of human tumors, including their three-dimensional architecture, heterogeneity, and tumor microenvironment. frontiersin.orgkarger.com To address these limitations, more sophisticated models are being developed and utilized for this compound evaluation.
Patient-Derived Xenografts (PDXs) are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. labcorp.com These models are known to better preserve the histological and genetic characteristics of the original tumor. labcorp.comnih.gov PDX models have been successfully generated for osteosarcoma and breast cancer and used to test the efficacy of this compound, sometimes in combination with other drugs like cisplatin. frontiersin.orgnih.gov Importantly, these models offer the potential to correlate drug sensitivity in the PDX with the clinical outcome of the corresponding patient, providing a powerful tool for translational research. nih.gov
Patient-Derived Organoids (PDOs) are three-dimensional cell cultures grown from patient tumor cells that self-organize to replicate the micro-anatomy of the original tumor. karger.com PDOs can be established for various cancer types, including bladder cancer, and used for high-throughput drug sensitivity testing. A recent study demonstrated the use of bladder cancer PDOs to determine the IC50 values for this compound, showcasing their potential for predicting individualized treatment responses. karger.com
More Complex In Vivo Models are also being employed. To study liver metastases, orthotopic models where cancer cells are implanted in the relevant organ (the liver) are used. These models, such as those for colorectal cancer liver metastases, provide a more realistic environment to test therapies like SMA-pirarubicin micelles and assess their impact on tumor growth and survival. nih.govnih.gov For immunotherapy combinations, syngeneic models in immunocompetent mice are essential, as they allow for the study of interactions between the drug, the tumor, and a functional immune system. frontiersin.org
The table below outlines some of the advanced preclinical models being used to evaluate this compound.
| Model Type | Description | Cancer Type(s) Studied | Key Application for this compound Research | Reference(s) |
| Patient-Derived Xenograft (PDX) | Implantation of patient tumor tissue into immunodeficient mice. | Osteosarcoma, Breast Cancer | Testing combination therapies; correlating model response with patient outcomes. | nih.gov, frontiersin.org |
| Patient-Derived Organoid (PDO) | 3D self-organizing cultures from patient tumor cells. | Bladder Cancer | High-throughput drug sensitivity screening; predicting individualized response. | karger.com |
| Orthotopic Xenograft Model | Implantation of cancer cells into the corresponding organ in mice. | Colorectal Cancer (Liver Metastases) | Evaluating efficacy against metastases in a relevant microenvironment. | nih.gov, nih.gov |
| Zebrafish Embryo Model | Transparent embryos allowing for rapid in vivo visualization. | General Cardiotoxicity Screening | Assessing cardiotoxic side effects of anthracyclines, including this compound. | iiarjournals.org |
| 3D Tumor Spheroids | 3D aggregates of cancer cells grown in vitro. | Colon Carcinoma, Glioblastoma | Studying the penetration and efficacy of nanomedicines like HPMA-pirarubicin. | mdpi.com |
Future efforts will likely focus on standardizing the protocols for generating and characterizing these models, as well as establishing large, well-annotated biobanks of PDXs and PDOs to better represent the diversity of human cancers in preclinical studies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
